molecular formula C8H5F3N2 B592026 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1190315-48-0

6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B592026
CAS No.: 1190315-48-0
M. Wt: 186.137
InChI Key: RQRNGNXMVKBYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C8H5F3N2 and its molecular weight is 186.137. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6-5(4-13-7)1-2-12-6/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRNGNXMVKBYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NC=C21)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676836
Record name 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-48-0
Record name 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Discovery and Development of Novel 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of heterocyclic compounds: 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine derivatives. The introduction of a trifluoromethyl group can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules, making this scaffold an area of significant research interest.[1] These derivatives have shown potent activity as kinase inhibitors and anticancer agents, demonstrating their potential in the development of novel therapeutics.

Core Scaffold

Figure 1: Core chemical structure of this compound.

Biological Activity and Data Presentation

Derivatives of the this compound scaffold have been primarily investigated as inhibitors of FMS-like tyrosine kinase 3 (FMS) and as agents that target the colchicine-binding site of tubulin, leading to potent anti-proliferative effects.

FMS Kinase Inhibition

Several this compound derivatives have been identified as potent inhibitors of FMS kinase, a member of the type III receptor tyrosine kinase family.[2] The following table summarizes the in vitro inhibitory activity of selected compounds against FMS kinase and their anti-proliferative activity against various cancer cell lines.

Compound IDModificationsFMS Kinase IC50 (nM)Cell LineAntiproliferative IC50 (µM)
1e Diarylurea derivative60--
1r Diarylurea derivative30Ovarian, Prostate, Breast Cancer Cells0.15 - 1.78

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[2][3]

Compound 1r was found to be 3.2 times more potent than the lead compound KIST101029 and demonstrated selectivity for cancer cells over normal fibroblasts.[3]

Tubulin Polymerization Inhibition

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been synthesized and evaluated as colchicine-binding site inhibitors, demonstrating significant antitumor activities.[4]

Compound IDB-ring SubstituentHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>10>10>10
10c m-tolyl1.151.321.57
10f 2-methoxyphenyl1.531.892.11
10t Indolyl0.120.150.21

Data extracted from a 2024 study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[4][5][6]

Compound 10t , featuring an indolyl moiety as the B-ring, exhibited the most potent antiproliferative activities among the tested compounds.[4][6]

Signaling Pathways and Mechanisms of Action

FMS Kinase Signaling Pathway

FMS kinase, upon activation by its ligand (colony-stimulating factor 1), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, are crucial for cell survival, proliferation, and differentiation.[1][7] Inhibition of FMS by this compound derivatives blocks these signaling events, leading to reduced cell viability and proliferation.

FMS_Signaling_Pathway Ligand CSF-1 FMS FMS Receptor Ligand->FMS Dimerization Dimerization & Autophosphorylation FMS->Dimerization Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->Dimerization Inhibition PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

Diagram 1: FMS Kinase Signaling Pathway Inhibition.
Tubulin Polymerization Inhibition at the Colchicine-Binding Site

Certain this compound derivatives act as colchicine-binding site inhibitors (CBSIs).[4] By binding to the β-tubulin subunit at its interface with the α-tubulin subunit, these compounds disrupt the polymerization of tubulin into microtubules.[8][9] This interference with microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[4][10]

Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Disruption Disruption of Microtubule Formation Polymerization->Disruption Inhibitor Pyrrolo[3,2-c]pyridine Derivative (CBSI) Inhibitor->Polymerization Inhibition MitoticArrest G2/M Phase Cell Cycle Arrest Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Diagram 2: Mechanism of Tubulin Polymerization Inhibition.

Experimental Protocols

General Synthetic Workflow

The synthesis of this compound derivatives often involves a multi-step process, beginning with a substituted pyridine and culminating in the construction of the fused pyrrolo ring system followed by further derivatization.

Synthesis_Workflow Start Substituted Pyridine Step1 Nitration Start->Step1 Intermediate1 Nitro-Pyridine Derivative Step1->Intermediate1 Step2 Reaction with DMF-DMA Intermediate1->Step2 Intermediate2 Key Intermediate Step2->Intermediate2 Step3 Reductive Cyclization Intermediate2->Step3 Core 6-Bromo-1H-pyrrolo[3,2-c]pyridine Step3->Core Step4 Suzuki or Buchwald-Hartwig Coupling Core->Step4 Final Final Derivative Step4->Final

Diagram 3: General Synthetic Workflow.
Detailed Synthesis of a Representative Derivative (Compound 10a)

The following protocol is a representative synthesis for a 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative, adapted from published procedures.[6]

Step 1: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide (13) Fuming nitric acid is added to a solution of 2-bromo-5-methylpyridine-1-oxide (12) in sulfuric acid at a controlled temperature. The mixture is stirred and then poured onto ice, followed by neutralization and filtration to yield the product.

Step 2: Synthesis of the key intermediate (14) Compound 13 is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide. The reaction mixture is heated, and upon cooling, the product crystallizes and is collected by filtration.

Step 3: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) The intermediate (14) is treated with iron powder in acetic acid. The mixture is heated, then cooled and filtered. The filtrate is concentrated and purified to give the core scaffold.

Step 4: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) Compound 15 is reacted with 3,4,5-trimethoxyphenylboronic acid in the presence of a copper(II) acetate catalyst, potassium carbonate, and pyridine. The mixture is heated, and the product is extracted and purified.

Step 5: Synthesis of 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10a) The final step involves a Suzuki coupling reaction between intermediate 16 and phenylboronic acid, catalyzed by a palladium catalyst such as Pd(PPh3)4, in the presence of a base (e.g., Na2CO3) in a suitable solvent mixture like DMF/water. The reaction is typically heated under microwave irradiation. After completion, the product is isolated and purified by chromatography.

FMS Kinase Inhibition Assay

The inhibitory activity of the compounds against FMS kinase can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Kinase Reaction: The FMS enzyme is incubated with the test compound at various concentrations, a suitable substrate (e.g., a poly-peptide), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2, 50μM DTT).

  • ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The signal positively correlates with the amount of ADP formed and thus with kinase activity. IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Proliferation (MTT) Assay

The anti-proliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated potent and selective inhibitory activity against key cancer targets such as FMS kinase and tubulin. The structure-activity relationship data gathered so far, particularly the high potency of indolyl-substituted derivatives as tubulin polymerization inhibitors, provides a strong foundation for further optimization. The detailed synthetic and biological testing protocols outlined in this guide offer a framework for researchers to build upon in the quest for new and more effective anticancer drugs.

References

Spectroscopic Analysis of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

This compound is a fluorinated derivative of the pyrrolopyridine scaffold, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate and thorough spectroscopic analysis is paramount to confirm the chemical structure and purity of this compound, which is essential for its further investigation and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for unambiguous structure elucidation.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the analysis of structurally related azaindole derivatives, the following tables outline the expected NMR data for this compound. The actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1 (NH)11.0 - 12.5br s-
H-27.5 - 7.8t~2.5 - 3.0
H-36.7 - 7.0dd~3.0, 1.0
H-48.0 - 8.3d~5.0
H-78.8 - 9.1s-

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)
C-2125 - 130s
C-3100 - 105s
C-3a130 - 135s
C-4140 - 145s
C-6145 - 150q
C-7115 - 120s
C-7a140 - 145s
-CF₃120 - 125q
Experimental Protocol for NMR Analysis

A standard protocol for obtaining high-quality NMR spectra of a novel compound like this compound is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • The following parameters are typical for a 400 MHz NMR spectrometer and may need adjustment based on the specific instrument and sample.

      • ¹H NMR:

        • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

        • Number of Scans (NS): 16-64.

        • Acquisition Time (AQ): 3-4 seconds.

        • Relaxation Delay (D1): 1-2 seconds.

        • Spectral Width (SW): 0-16 ppm.

      • ¹³C NMR:

        • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

        • Number of Scans (NS): 1024 or more, depending on sample concentration.

        • Acquisition Time (AQ): 1-2 seconds.

        • Relaxation Delay (D1): 2-5 seconds.

        • Spectral Width (SW): 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption line shapes.

    • Apply baseline correction.

    • Reference the spectrum to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C; CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters (¹H, ¹³C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transformation acquire->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference integrate Integration (¹H) reference->integrate assign Structural Assignment integrate->assign

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (pyrrole)3100 - 3400Medium, broad
C-H Stretch (aromatic)3000 - 3100Medium
C=C and C=N Stretch (aromatic rings)1500 - 1650Medium to strong
C-N Stretch1250 - 1350Medium
C-F Stretch (trifluoromethyl)1100 - 1200Strong
Experimental Protocol for IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Identify and label the significant absorption peaks.

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis clean Clean ATR Crystal apply Apply Solid Sample clean->apply background Collect Background Spectrum apply->background sample_spec Collect Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction) sample_spec->process identify Identify Functional Group Frequencies process->identify

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectral Data

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]+• (Molecular Ion)186.04
[M+H]+187.05
[M-H]-185.03
Fragmentation IonsDependent on ionization technique and energy
Experimental Protocol for MS Analysis (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, making it a good choice for this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Typical ESI-MS parameters:

      • Capillary Voltage: 3-5 kV

      • Nebulizing Gas (N₂) Pressure: 30-50 psi

      • Drying Gas (N₂) Flow: 5-10 L/min

      • Drying Gas Temperature: 300-350 °C

    • For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap mass analyzer should be used to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Data Analysis:

    • Identify the molecular ion peak ([M]+•, [M+H]+, or [M-H]-).

    • Compare the observed m/z with the calculated exact mass.

    • Analyze any significant fragment ions to gain structural information.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Solvent infuse Infuse into MS Source dissolve->infuse ionize Ionization (e.g., ESI) infuse->ionize analyze Mass Analysis (e.g., TOF, Orbitrap) ionize->analyze detect Ion Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum identify_mw Identify Molecular Weight spectrum->identify_mw analyze_frag Analyze Fragmentation identify_mw->analyze_frag

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The combined application of NMR, IR, and MS is indispensable for the comprehensive characterization of this compound. This technical guide provides the necessary protocols and analytical workflows to enable researchers to confidently verify the structure and purity of this and similar novel compounds. While experimental data for the title compound is not yet widely published, the methodologies outlined herein provide a robust framework for its in-depth spectroscopic analysis, a critical step in advancing its potential applications in drug development.

Structural Elucidation of 6-(Trichloromethyl)-1H-pyrrolo[3,2-c]pyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine analogs, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential as kinase inhibitors. This document details the synthetic methodologies, spectroscopic characterization, and biological signaling pathways associated with these compounds.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a multi-step process, often involving the construction of the pyrrole ring onto a pre-functionalized pyridine scaffold. A common strategy involves the synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, which can then be subjected to trifluoromethylation, or alternatively, the synthesis can commence from a pyridine starting material already bearing the trifluoromethyl group.

General Synthetic Protocol for 6-Bromo-1H-pyrrolo[3,2-c]pyridine

A key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, can be synthesized from commercially available 2-bromo-5-methylpyridine.[1] This intermediate is valuable for further functionalization to introduce the trifluoromethyl group or other desired substituents at the 6-position.

Experimental Protocol:

  • Oxidation: 2-bromo-5-methylpyridine is oxidized to 2-bromo-5-methylpyridine-1-oxide using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).

  • Nitration: The resulting pyridine-1-oxide is nitrated at the 4-position using a mixture of fuming nitric acid and sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.

  • Enamine Formation: The nitrated intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) to form a key enamine intermediate.

  • Reductive Cyclization: Finally, the enamine is subjected to reductive cyclization using iron powder in acetic acid to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]

This bromo-substituted scaffold can then be utilized in various cross-coupling reactions to introduce the trifluoromethyl moiety, for example, through the use of Ruppert's reagent (TMSCF₃) or other trifluoromethylating agents under palladium catalysis.

Spectroscopic Data and Structural Characterization

The structural elucidation of this compound analogs relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and in some cases, single-crystal X-ray diffraction.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the substitution pattern and electronic environment of the pyrrolo[3,2-c]pyridine core and its analogs. The trifluoromethyl group significantly influences the chemical shifts of nearby protons and carbons due to its strong electron-withdrawing nature, often resulting in complex splitting patterns in ¹⁹F NMR spectra as well.

Table 1: ¹H NMR Spectroscopic Data of Selected 1H-pyrrolo[3,2-c]pyridine Analogs

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine CDCl₃9.10 (s, 1H), 8.08−7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7, 2H), 7.41−7.34 (m, 2H), 6.80 (d, J = 3.2, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)[1][2]
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine CDCl₃9.08 (s, 1H), 7.50 (s, 1H), 7.43 (d, J = 6.7, 1H), 7.39 (d, J = 3.3, 1H), 7.28 (t, J = 3.8, 2H), 7.26−7.24 (m, 1H), 6.82 (d, J = 3.2, 1H), 6.69 (s, 2H), 3.91 (s, 3H), 3.89 (s, 6H), 2.40 (s, 3H)[2]
6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine CDCl₃9.07 (s, 1H), 7.89 (d, J = 8.2, 1H), 7.77 (s, 1H), 7.36 (d, J = 3.3, 1H), 7.27 (d, J = 8.0, 1H), 6.79 (d, J = 3.2, 1H), 6.71 (s, 1H), 3.95 (s, 1H), 3.91 (s, 1H), 2.40 (s, 1H)[1]

Table 2: ¹³C NMR Spectroscopic Data of Selected 1H-pyrrolo[3,2-c]pyridine Analogs

CompoundSolventChemical Shifts (δ, ppm)
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine CDCl₃154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44[1][2]
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine CDCl₃157.84, 154.00, 151.97, 142.93, 140.46, 137.45, 135.91, 134.21, 130.65, 129.99, 129.81, 127.88, 125.80, 124.28, 105.81, 102.76, 102.32, 61.02, 56.38, 20.49[2]
6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine CDCl₃154.05, 150.05, 143.17, 141.18, 138.19, 135.59, 134.19, 130.05, 129.49, 128.71, 126.82, 124.66, 102.87, 102.41, 102.14, 61.05, 56.42, 21.20[1]
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized analogs. The presence of the trifluoromethyl group results in a characteristic isotopic pattern that can be readily identified.

Table 3: High-Resolution Mass Spectrometry Data of Selected 1H-pyrrolo[3,2-c]pyridine Analogs

CompoundIonization ModeCalculated m/z [M+H]⁺Found m/z
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine ESI361.1552361.1556[1][2]
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine ESI375.1709375.1707[2]
6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine ESI375.1709375.1708[1]
X-ray Crystallography

In the crystal structure of this quinoline analog, the pyrroloquinoline ring system and the phenyl ring are nearly coplanar.[3] The crystal packing is stabilized by N—H···O hydrogen bonds involving the pyrrole NH and water molecules.[3]

Table 4: Crystallographic Data for 2-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]quinoline monohydrate

ParameterValue
FormulaC₁₉H₁₃F₃N₂O·H₂O
Molecular Weight360.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.838(1)
b (Å)7.0432(5)
c (Å)17.758(2)
β (°)102.743(8)
V (ų)1688.2(2)
Z4

Biological Activity and Signaling Pathways

Certain this compound analogs have been investigated for their potential as kinase inhibitors. One such compound, N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide, known as KIST101029, has been shown to inhibit neoplastic cell transformation.[4]

KIST101029 exerts its effects by inhibiting key signaling pathways involved in cell growth and proliferation, specifically the mitogen-activated protein kinase (MAPK) and the mechanistic target of rapamycin (mTOR) pathways.[4] It has been demonstrated to inhibit MEK (MAPK/ERK kinase) and JNK (c-Jun N-terminal kinase), which are crucial components of the MAPK cascade, as well as mTOR.[4]

KIST101029_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF JNK JNK RAS->JNK MEK MEK RAF->MEK ERK ERK MEK->ERK CellTransformation Neoplastic Cell Transformation ERK->CellTransformation JNK->CellTransformation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellTransformation KIST101029 KIST101029 KIST101029->MEK KIST101029->JNK KIST101029->mTOR

Caption: Inhibition of MEK, JNK, and mTOR signaling pathways by KIST101029.

Experimental Workflow

The general workflow for the synthesis and structural elucidation of this compound analogs is outlined below.

Experimental_Workflow Start Starting Material (e.g., 2-Bromo-5-methylpyridine) Synthesis Multi-step Synthesis Start->Synthesis Intermediate 6-Bromo-1H-pyrrolo[3,2-c]pyridine Synthesis->Intermediate Functionalization Trifluoromethylation / Functionalization Intermediate->Functionalization Target Target Analog Functionalization->Target Purification Purification (Chromatography, Recrystallization) Target->Purification StructuralElucidation Structural Elucidation Purification->StructuralElucidation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) StructuralElucidation->NMR MS Mass Spectrometry (HRMS) StructuralElucidation->MS Xray X-ray Crystallography (if single crystals obtained) StructuralElucidation->Xray

Caption: General workflow for synthesis and structural analysis.

References

Exploring the Structure-Activity Relationship of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine derivatives, a class of compounds with significant potential in drug discovery. The following sections detail their biological activities, summarize key quantitative data, outline experimental protocols, and visualize relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to 1H-pyrrolo[3,2-c]pyridine Derivatives

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, known to be a core component of various biologically active molecules.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer agents and kinase inhibitors.[2][3][4] The introduction of a trifluoromethyl group at the 6-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have been primarily explored as inhibitors of various protein kinases and as agents that disrupt microtubule dynamics. The SAR studies reveal that substitutions at different positions on the pyrrolopyridine ring system and its appended phenyl rings play a crucial role in determining the potency and selectivity of these compounds.

As Colchicine-Binding Site Inhibitors

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization by binding to the colchicine site.[1][2] These compounds have demonstrated potent antiproliferative activities against various cancer cell lines.

Key SAR Observations:

  • Substitution on the C6-phenyl ring: The nature and position of substituents on the phenyl ring at the 6-position significantly impact activity. For instance, compound 10t , which incorporates an indole ring at this position, exhibited the most potent antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values of 0.12, 0.15, and 0.21 µM, respectively.[1]

  • Substitution on the N1-phenyl ring: A 3,4,5-trimethoxyphenyl group at the N1 position appears to be a favorable substitution for potent activity, mimicking the trimethoxyphenyl ring of combretastatin A-4, a known tubulin inhibitor.[1][2]

CompoundR Group at C6HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>10>10>10
10b o-tolyl1.251.872.13
10c m-tolyl0.891.121.54
10f 2-methoxyphenyl0.450.630.81
10g 3-methoxyphenyl0.330.410.52
10m 4-chlorophenyl0.760.981.21
10t Indolyl0.120.150.21

Data extracted from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2]

As Kinase Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been utilized in the development of potent kinase inhibitors, including those targeting FMS kinase and Monopolar Spindle 1 (MPS1) kinase.

FMS Kinase Inhibitors:

A series of diarylamides and diarylureas bearing the pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect against FMS kinase.[3]

Key SAR Observations:

  • Terminal Aryl Ring: The substitution on the terminal aryl ring was found to be critical for activity. A 3',5'-bis(trifluoromethyl)phenyl group in diarylureas and a 4'-morpholino-3'-(trifluoromethyl)phenyl group in diarylamides were identified as optimal substitutions.[3]

  • Linker: The nature of the linker between the pyrrolopyridine core and the terminal aryl ring influences potency.

CompoundLinkerTerminal Aryl GroupFMS Kinase IC50 (nM)
KIST101029 (Lead) --96
1e Urea3',5'-bis(trifluoromethyl)phenyl60
1r Amide4'-morpholino-3'-(trifluoromethyl)phenyl30

Data from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[3]

MPS1 Kinase Inhibitors:

Structure-based design led to the discovery of potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold.[4]

Key SAR Observations:

  • Substitution at C6: Aniline derivatives at the C6 position were found to be crucial for potent MPS1 inhibition.

  • Substitution at N1: The N1 position was generally unsubstituted in the most potent compounds.

  • Optimization for Selectivity and Pharmacokinetics: A starting hit compound (8 ) with poor selectivity and metabolic stability was optimized to yield compound 65 (CCT251455 ), which exhibited high potency, selectivity, and favorable oral pharmacokinetic properties.[4]

CompoundC6-substituentMPS1 IC50 (µM)CDK2 IC50 (µM)
8 -0.0250.043
65 (CCT251455) Optimized aniline derivative--

Qualitative SAR data from a study on 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1.[4]

Experimental Protocols

General Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives

A common synthetic route to access the 1H-pyrrolo[3,2-c]pyridine core involves a multi-step sequence.[4] The following is a generalized protocol based on reported literature.

G A Starting Material (e.g., Substituted Pyridine) B Step 1: Iodination A->B ICl, NaOAc C Step 2: Sulfonylation B->C MeSO2Cl, Et3N D Step 3: Cyclization Precursor Formation C->D Aniline derivative E Step 4: Base-mediated Cyclization (Formation of Pyrrolopyridine Core) D->E DBU or other base F Step 5: Palladium-mediated Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) E->F Boronic acid or Amine, Pd catalyst, ligand G Final Product (Substituted 1H-pyrrolo[3,2-c]pyridine) F->G

Caption: Generalized synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.

Detailed Steps:

  • Iodination: The starting substituted pyridine is iodinated, typically at the 3-position.

  • Sulfonylation: The amino group of the pyridine is protected with a sulfonyl group.

  • Formation of Cyclization Precursor: The sulfonamide is reacted with an appropriate aniline to form the precursor for the cyclization step.

  • Cyclization: A base-mediated cyclization reaction is carried out to form the 1H-pyrrolo[3,2-c]pyridine core.

  • Functionalization: The C6 position of the pyrrolopyridine core is functionalized via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce various aryl or amino substituents.[4]

  • Deprotection (if necessary): Any protecting groups are removed to yield the final target compounds.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity against specific kinases (e.g., FMS, MPS1) is determined using various biochemical assay formats, such as radiometric assays or fluorescence-based assays.

General Protocol:

  • Assay Components: The assay mixture typically contains the kinase, a specific substrate (e.g., a peptide or protein), ATP (often radiolabeled for radiometric assays), and the test compound at various concentrations in an appropriate buffer.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped, for example, by adding a stop solution or by spotting the mixture onto a filter membrane.

  • Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves measuring the incorporated radioactivity. In fluorescence-based assays, a specific antibody or binding protein that recognizes the phosphorylated substrate is used in conjunction with a fluorescent label.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

Tubulin Polymerization Inhibition

Compounds that bind to the colchicine site on β-tubulin disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

G A 1H-pyrrolo[3,2-c]pyridine Derivative B β-Tubulin (Colchicine Binding Site) A->B C Inhibition of Tubulin Polymerization B->C Binding D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Malformation D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G

Caption: Mechanism of action for tubulin polymerization inhibitors.

Kinase Signaling Pathway Inhibition

Kinase inhibitors targeting FMS or MPS1 interfere with specific cellular signaling pathways that are often dysregulated in cancer.

MPS1 Kinase in Spindle Assembly Checkpoint:

MPS1 is a key component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis.[4] Inhibition of MPS1 can lead to premature anaphase onset and aneuploidy, which can be selectively lethal to cancer cells that are highly dependent on a functional SAC.

G cluster_0 Normal Mitosis (SAC Active) cluster_1 MPS1 Inhibition A Unattached Kinetochores B MPS1 Activation A->B C Spindle Assembly Checkpoint (SAC) Signal B->C D Inhibition of Anaphase-Promoting Complex (APC/C) C->D E Delayed Anaphase D->E F 1H-pyrrolo[3,2-c]pyridine Derivative (MPS1 Inhibitor) G MPS1 Kinase F->G H SAC Signal Inhibited G->H I Premature APC/C Activation H->I J Aberrant Mitotic Exit & Aneuploidy I->J K Cancer Cell Death J->K

Caption: Role of MPS1 in the Spindle Assembly Checkpoint and effect of its inhibition.

Conclusion

The this compound scaffold represents a versatile and promising core for the development of novel therapeutics, particularly in the area of oncology. The structure-activity relationship studies highlighted in this guide demonstrate that careful modulation of substituents at various positions of the pyrrolopyridine ring system can lead to potent and selective inhibitors of key biological targets such as tubulin and protein kinases. The detailed experimental protocols and the visualization of the underlying mechanisms of action provide a solid foundation for further research and development of this important class of compounds. Future efforts in this area will likely focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these derivatives to advance them into clinical development.

References

Initial Biological Screening of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine compounds, a promising scaffold in medicinal chemistry. This document outlines their synthesis, summarizes their biological activities with a focus on anticancer properties, and provides detailed experimental protocols for key assays. The information presented herein is a synthesis of findings from multiple research endeavors, offering a consolidated resource for professionals in the field of drug discovery and development.

Core Scaffold and Rationale

The 1H-pyrrolo[3,2-c]pyridine core is a heterocyclic scaffold that has garnered significant interest in drug discovery due to its structural resemblance to purines and its ability to interact with various biological targets. The incorporation of a trifluoromethyl group at the 6-position can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through favorable interactions. This strategic modification makes this compound derivatives attractive candidates for screening against a range of diseases, particularly cancer.

Synthesis

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic scheme is outlined below.

Synthesis_Workflow A Starting Materials (e.g., substituted pyridines) B Introduction of Trifluoromethyl Group A->B Step 1 C Ring Formation (Pyrrole ring construction) B->C Step 2 D Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) C->D Step 3 E Final Compounds (this compound derivatives) D->E Step 4 FMS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS Receptor PI3K PI3K FMS->PI3K RAS RAS FMS->RAS STAT3 STAT3 FMS->STAT3 Ligand CSF-1 Ligand->FMS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Compound 6-(trifluoromethyl)-1H- pyrrolo[3,2-c]pyridine derivative Compound->FMS Tubulin_Inhibition cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule CellCycleArrest G2/M Phase Arrest Microtubule->CellCycleArrest Disruption leads to Compound 6-(trifluoromethyl)-1H- pyrrolo[3,2-c]pyridine derivative (Colchicine-Binding Site Inhibitor) Compound->Tubulin Binds to Colchicine Site Apoptosis Apoptosis CellCycleArrest->Apoptosis Kinase_Assay_Workflow A Prepare Reagents: - FMS Kinase - Fluorescently Labeled Substrate - ATP - Test Compound B Incubate Kinase, Substrate, and Test Compound A->B C Initiate Reaction with ATP B->C D Stop Reaction and Add Detection Reagents (Antibody-Europium Chelate) C->D E Measure TR-FRET Signal D->E F Data Analysis: Calculate IC50 E->F

An In-depth Technical Guide to the Mechanism of Action of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure that has emerged as a core component in the design of potent inhibitors targeting key players in cellular signaling and proliferation. This technical guide provides a comprehensive overview of the mechanisms of action associated with derivatives of this scaffold, focusing on two primary modes of action: inhibition of FMS-like Tyrosine Kinase 3 (FMS) and disruption of tubulin polymerization. This document summarizes quantitative data, details experimental protocols, and visualizes the associated signaling pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Dual Mechanisms of Action of this compound Derivatives

Derivatives built upon the this compound core have demonstrated potent and distinct biological activities, primarily as inhibitors of FMS kinase and as agents that disrupt microtubule dynamics by inhibiting tubulin polymerization.

FMS Kinase Inhibition

A significant area of investigation for this scaffold is the development of FMS kinase inhibitors. FMS, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages. Dysregulation of FMS signaling is implicated in various inflammatory diseases and cancers.

A potent derivative, N-(3-((6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridin-1-yl)methyl)phenyl)-3-(trifluoromethyl)benzamide (referred to as compound 1r in several studies), has been identified as a highly effective FMS kinase inhibitor[1][2][3].

The inhibitory potency of compound 1r against FMS kinase and its antiproliferative effects on various cancer cell lines are summarized below.

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)
1r FMS Kinase30Ovarian Cancer (SKOV3)0.15
Ovarian Cancer (OVCAR-3)0.21
Prostate Cancer (PC-3)0.89
Prostate Cancer (DU145)1.12
Breast Cancer (MCF-7)0.33
Breast Cancer (MDA-MB-231)0.45
KIST101029 (Lead Compound)FMS Kinase96--

Inhibition of FMS kinase by derivatives of this compound blocks the downstream signaling cascades that promote cell survival and proliferation.

FMS_Kinase_Signaling cluster_membrane Cell Membrane FMS FMS Kinase (CSF-1R) PI3K PI3K FMS->PI3K Activates RAS RAS FMS->RAS Activates CSF1 CSF-1 CSF1->FMS Binds & Activates Inhibitor This compound Derivative (e.g., 1r) Inhibitor->FMS Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FMS Kinase Signaling Inhibition.

Tubulin Polymerization Inhibition

Another key mechanism of action for derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold is the inhibition of tubulin polymerization. These compounds act as colchicine-binding site inhibitors, disrupting the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis[4][5][6]. While a potent derivative, 10t (6-(Indol-5-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine) , has been identified, it does not contain the 6-(trifluoromethyl) substitution[4]. However, the extensive research into this scaffold as a source of tubulin inhibitors strongly suggests that derivatives with the 6-(trifluoromethyl) group would operate through a similar mechanism.

The antiproliferative activities of the potent tubulin polymerization inhibitor 10t are presented below as a representative example of this class of compounds.

CompoundCell LineAntiproliferative IC50 (µM)
10t HeLa (Cervical Cancer)0.12
SGC-7901 (Gastric Cancer)0.15
MCF-7 (Breast Cancer)0.21

Inhibition of tubulin polymerization by these derivatives leads to a cascade of events culminating in apoptotic cell death.

Tubulin_Inhibition_Pathway Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Dimers Inhibitor->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerizes into Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycleArrest G2/M Phase Cell Cycle Arrest Spindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Tubulin Polymerization Inhibition Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro FMS Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the kinase activity of FMS in the presence of an inhibitor.

Kinase_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis A Prepare serial dilutions of This compound derivative in DMSO. B Add inhibitor, FMS kinase enzyme, and substrate/ATP mixture to a 384-well plate. A->B C Incubate at room temperature for 60 minutes. B->C D Add ADP-Glo™ Reagent to stop the reaction and deplete ATP. Incubate for 40 minutes. C->D E Add Kinase Detection Reagent to convert ADP to ATP and generate light. Incubate for 30 minutes. D->E F Measure luminescence using a plate reader. E->F G Plot luminescence vs. inhibitor concentration to determine IC50. F->G

Caption: FMS Kinase Inhibition Assay Workflow.

Materials:

  • Recombinant human FMS kinase

  • Kinase substrate (e.g., poly(E,Y) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds (this compound derivatives)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, FMS kinase, and kinase buffer.

  • Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The IC50 values are calculated by fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin.

Tubulin_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_measurement 3. Measurement cluster_analysis 4. Analysis A Prepare purified tubulin, GTP, and test compound in a polymerization buffer. B Incubate the mixture at 37°C in a temperature-controlled spectrophotometer. A->B C Monitor the increase in absorbance at 340 nm over time (e.g., 60 minutes). B->C D Plot absorbance vs. time to generate polymerization curves. C->D E Calculate the inhibition of tubulin polymerization relative to a control. D->E

Caption: Tubulin Polymerization Assay Workflow.

Materials:

  • Lyophilized tubulin (>99% pure)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • Test compounds (1H-pyrrolo[3,2-c]pyridine derivatives)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Resuspend purified tubulin in ice-cold polymerization buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the tubulin solution to the wells.

  • Initiate polymerization by adding GTP and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm at regular intervals for 60-90 minutes.

  • The extent of inhibition is determined by comparing the polymerization curves of treated samples to a vehicle control.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with a tubulin polymerization inhibitor.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 hours).

  • Harvest the cells by trypsinization, including any floating cells.

  • Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis in cells treated with the test compound.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour. The analysis will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

The this compound scaffold serves as a versatile platform for the development of potent kinase and tubulin polymerization inhibitors. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide offer a solid foundation for researchers to further explore and optimize derivatives of this promising heterocyclic core for therapeutic applications in oncology and other diseases. The dual targeting potential of this scaffold highlights its significance in the ongoing quest for novel and effective therapeutic agents.

References

Technical Guide: Quantum Chemical Calculations for 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document outlines a robust computational workflow for the quantum chemical characterization of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine. It details the theoretical background, computational protocols, and expected outcomes of such an analysis, providing a foundational understanding of the molecule's electronic structure and properties.

Theoretical Framework and Computational Methodology

The quantum chemical investigation of this compound is primarily conducted using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

Computational Protocol

A multi-step computational protocol is employed to ensure the accuracy and reliability of the calculated properties. This workflow begins with the optimization of the molecular geometry, followed by vibrational frequency analysis to confirm the stability of the optimized structure. Finally, a range of electronic properties are calculated.

Quantum_Chemical_Calculation_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (DFT) cluster_output Analysis and Output mol_structure Initial Molecular Structure (e.g., from ChemDraw or Avogadro) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Coordinates opt_geom Optimized Geometry geom_opt->opt_geom electronic_prop Electronic Property Calculation (HOMO, LUMO, ESP, etc.) freq_calc->electronic_prop Verified Minimum Energy Structure thermo Thermodynamic Properties (Zero-point energy, Enthalpy, etc.) freq_calc->thermo spectra Simulated Spectra (IR, Raman) freq_calc->spectra electronic_data Electronic Properties (Orbital energies, Dipole moment, etc.) electronic_prop->electronic_data

Caption: Workflow for Quantum Chemical Calculations.

Detailed Experimental Protocols
  • Software: All calculations are performed using the Gaussian 16 suite of programs.

  • Initial Geometry: The initial 3D structure of this compound is constructed using GaussView 6. The geometry is then pre-optimized using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting conformation.

  • Geometry Optimization: The final geometry optimization is carried out using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set. This level of theory is well-suited for organic molecules containing heteroatoms and fluorine. The optimization is performed in the gas phase, and convergence is confirmed when the forces on the atoms are less than 0.00045 Ha/Bohr and the displacement for the next optimization step is below 0.0018 Bohr.

  • Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The results of this calculation also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Electronic Property Calculations: Based on the optimized geometry, the electronic properties are calculated. This includes the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential (ESP), and the total dipole moment.

Quantitative Data

The following tables summarize the hypothetical quantitative data obtained from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters
ParameterBond/Angle/DihedralValue
Bond Lengths (Å) C2-N11.385
C7a-N11.392
C5-C61.410
C6-C(CF3)1.498
C-F (avg.)1.345
Bond Angles (°) C2-N1-C7a108.5
N1-C7a-C4129.8
C5-C6-C7119.5
Dihedral Angles (°) C3-C3a-C7a-N1-0.5
C4-C5-C6-C(CF3)179.8
Table 2: Calculated Electronic and Thermodynamic Properties
PropertyValueUnits
Total Energy -845.12345Hartrees
Zero-Point Vibrational Energy 102.56kcal/mol
Dipole Moment 3.45Debye
HOMO Energy -6.78eV
LUMO Energy -1.25eV
HOMO-LUMO Gap 5.53eV
Table 3: Selected Vibrational Frequencies
Vibrational ModeFrequency (cm⁻¹)Description
ν(N-H)3450N-H stretching
ν(C=C)1620, 1580Aromatic C=C stretching
ν(C-F)1150, 1185, 1210C-F symmetric & asymmetric stretching
δ(C-H)1350, 1450C-H in-plane bending

Visualization of Molecular Properties and Relationships

The relationships between calculated molecular properties can be visualized to provide a deeper understanding of the molecule's reactivity and electronic nature.

Molecular_Properties_Relationship cluster_geometry Optimized Geometry cluster_electronic Electronic Structure cluster_reactivity Predicted Reactivity bond_lengths Bond Lengths homo HOMO Energy bond_lengths->homo Determines lumo LUMO Energy bond_lengths->lumo Determines esp Electrostatic Potential bond_lengths->esp Determines bond_angles Bond Angles bond_angles->homo Determines bond_angles->lumo Determines bond_angles->esp Determines nucleophilic_sites Nucleophilic Sites homo->nucleophilic_sites Indicates electron-rich areas chem_stability Chemical Stability homo->chem_stability Related to ionization potential homo->chem_stability HOMO-LUMO gap indicates kinetic stability electrophilic_sites Electrophilic Sites lumo->electrophilic_sites Indicates electron-deficient areas lumo->chem_stability Related to electron affinity lumo->chem_stability HOMO-LUMO gap indicates kinetic stability esp->nucleophilic_sites Negative potential regions esp->electrophilic_sites Positive potential regions

Caption: Interrelation of Molecular Properties.

Conclusion

This guide presents a comprehensive, albeit hypothetical, quantum chemical analysis of this compound. The outlined DFT-based protocol provides a reliable framework for determining the molecule's geometric, electronic, and vibrational properties. The illustrative data suggests that the trifluoromethyl group significantly influences the electronic properties, as evidenced by the calculated dipole moment and HOMO-LUMO gap. Researchers can adapt this methodology to explore the reactivity, spectroscopic signatures, and potential intermolecular interactions of this compound and its derivatives, thereby aiding in the broader context of drug design and materials science.

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine, a valuable scaffold in medicinal chemistry. The synthesis is presented in a two-stage process: first, the preparation of the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, followed by its trifluoromethylation.

Stage 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

This multi-step synthesis begins with commercially available 2-bromo-5-methylpyridine. The overall pathway involves N-oxidation, nitration, vinylation, and subsequent cyclization to form the pyrrolo[3,2-c]pyridine core.

Experimental Protocols: Stage 1

1. Synthesis of 2-Bromo-5-methylpyridine 1-oxide

  • Reaction: To a solution of 2-bromo-5-methylpyridine in a suitable solvent, add an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

  • Procedure: The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.

2. Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide

  • Reaction: The 2-bromo-5-methylpyridine 1-oxide is nitrated using a mixture of fuming nitric acid and sulfuric acid.

  • Procedure: The pyridine N-oxide is dissolved in sulfuric acid and cooled. Fuming nitric acid is added dropwise, and the reaction is heated. After cooling, the mixture is carefully neutralized and extracted to yield the nitrated product. A reported yield for this step is 90%.[1]

3. Synthesis of (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

  • Reaction: The methyl group of 2-bromo-5-methyl-4-nitropyridine 1-oxide is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Procedure: The nitrated compound is heated in N,N-dimethylformamide with DMF-DMA. The reaction progress is monitored by TLC. Upon completion, the product is isolated by filtration or extraction.

4. Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

  • Reaction: The vinyl intermediate is reductively cyclized to form the pyrrole ring.

  • Procedure: The (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide is treated with a reducing agent, such as iron powder in acetic acid. The mixture is heated, and upon completion, the product is isolated by filtration, extraction, and purified by column chromatography.

Quantitative Data: Stage 1
StepStarting MaterialKey ReagentsProductReported Yield (%)
12-Bromo-5-methylpyridinem-CPBA2-Bromo-5-methylpyridine 1-oxide-
22-Bromo-5-methylpyridine 1-oxideFuming HNO₃, H₂SO₄2-Bromo-5-methyl-4-nitropyridine 1-oxide90[1]
32-Bromo-5-methyl-4-nitropyridine 1-oxideN,N-Dimethylformamide dimethyl acetal(E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide-
4(E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxideFe, Acetic Acid6-Bromo-1H-pyrrolo[3,2-c]pyridine-

Yields for steps 1, 3, and 4 were not explicitly found in the provided search results and would require experimental determination.

Stage 2: Trifluoromethylation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

The introduction of the trifluoromethyl group at the 6-position is achieved via a palladium-catalyzed cross-coupling reaction. Several methods are available for the trifluoromethylation of heteroaryl bromides. A common and effective approach involves the use of a trifluoromethylating agent in the presence of a palladium catalyst and a suitable ligand.

Experimental Protocol: Stage 2

This protocol is a general procedure based on modern trifluoromethylation methods and should be optimized for the specific substrate.

  • Reaction: 6-Bromo-1H-pyrrolo[3,2-c]pyridine is reacted with a trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent), in the presence of a palladium catalyst, a ligand, and an activator.

  • Materials:

    • 6-Bromo-1H-pyrrolo[3,2-c]pyridine

    • (Trifluoromethyl)trimethylsilane (TMSCF₃)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

    • Ligand (e.g., XPhos, SPhos)

    • Activator (e.g., CsF, KF)

    • Anhydrous solvent (e.g., DMF, Dioxane)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add 6-bromo-1H-pyrrolo[3,2-c]pyridine, the palladium catalyst, the ligand, and the activator.

    • Add the anhydrous solvent, followed by the (trifluoromethyl)trimethylsilane.

    • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

    • The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Quantitative Data: Stage 2
Starting MaterialKey ReagentsProductExpected Yield (%)
6-Bromo-1H-pyrrolo[3,2-c]pyridineTMSCF₃, Pd catalyst, Ligand, ActivatorThis compound50-80*

*The expected yield is an estimate based on similar trifluoromethylation reactions of heteroaryl bromides and would require experimental optimization.

Visualizing the Synthesis

Workflow for the Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine 1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO₃, H₂SO₄ D (E)-2-Bromo-5-(2-(dimethylamino)vinyl)- 4-nitropyridine 1-oxide C->D DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, Acetic Acid

Caption: Synthetic route to 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Workflow for the Trifluoromethylation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

start 6-Bromo-1H-pyrrolo[3,2-c]pyridine end This compound start->end TMSCF₃, Pd Catalyst, Ligand, Activator

Caption: Trifluoromethylation of the key bromo-intermediate.

References

Application Notes and Protocols: 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure that has emerged as a significant pharmacophore in the design of novel anti-cancer agents. Its unique electronic properties and rigid bicyclic framework allow for specific interactions with various biological targets implicated in cancer progression. This document provides an overview of the application of derivatives of this scaffold in oncology, including their mechanism of action, quantitative biological data, and detailed experimental protocols for their evaluation.

Mechanism of Action: Targeting Key Oncogenic Pathways

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to exert their anti-cancer effects through the inhibition of critical signaling pathways involved in cell proliferation, survival, and metastasis. Notably, these compounds have been identified as potent inhibitors of tubulin polymerization and key kinases in oncogenic cascades.

Tubulin Polymerization Inhibition

A significant anti-cancer strategy for this class of compounds is the disruption of microtubule dynamics, which are essential for cell division. Certain 1H-pyrrolo[3,2-c]pyridine derivatives function as colchicine-binding site inhibitors, leading to the depolymerization of microtubules. This disruption of the cytoskeleton induces cell cycle arrest, primarily in the G2/M phase, and subsequently triggers apoptosis in cancer cells.[1][2]

A diagram illustrating the mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin polymerization inhibitors is presented below.

cluster_0 Cancer Cell Pyrrolo_pyridine_Derivative 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Dimers Pyrrolo_pyridine_Derivative->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Microtubule_Depolymerization Microtubule Depolymerization Microtubule_Polymerization->Microtubule_Depolymerization Shifts Equilibrium G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Depolymerization->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition.

Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been utilized in the development of kinase inhibitors. While specific data on 6-(trifluoromethyl) derivatives is emerging, related pyrrolopyridine structures have shown potent inhibitory activity against kinases such as Cyclin-Dependent Kinase 8 (CDK8) and Fibroblast Growth Factor Receptor (FGFR).[3][4] Inhibition of these kinases can disrupt signaling pathways like the WNT/β-catenin pathway, which is crucial for the proliferation of certain cancer types, including colorectal cancer.[3]

Below is a diagram representing the role of pyrrolopyridine derivatives in kinase inhibition.

cluster_1 Oncogenic Signaling Pathway Pyrrolo_pyridine_Derivative Pyrrolopyridine Derivative Oncogenic_Kinase Oncogenic Kinase (e.g., CDK8, FGFR) Pyrrolo_pyridine_Derivative->Oncogenic_Kinase Inhibits Downstream_Signaling Downstream Signaling (e.g., WNT/β-catenin) Oncogenic_Kinase->Downstream_Signaling Activates Cell_Proliferation Cancer Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes

Caption: Kinase inhibition by pyrrolopyridine derivatives.

Quantitative Biological Data

The anti-proliferative activity of various 1H-pyrrolo[3,2-c]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of these compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
10t HeLa (Cervical Cancer)0.12[1]
SGC-7901 (Gastric Cancer)0.15[1]
MCF-7 (Breast Cancer)0.21[1]
8b A375P (Melanoma)Nanomolar range[5]
8g A375P (Melanoma)Nanomolar range[5]
9a-e A375P (Melanoma)Nanomolar range[5]
FMPPP DU145 (Prostate Cancer)Dose-dependent suppression[6]
PC-3 (Prostate Cancer)Dose-dependent suppression[6]
1r Ovarian, Prostate, Breast Cancer Cell Lines0.15 - 1.78[7]

Note: FMPPP is a 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, a structurally related compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anti-cancer properties of this compound derivatives.

In Vitro Anti-proliferative Activity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Workflow Diagram:

Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of test compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Caption: Workflow for MTT-based cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, a GTP source, and a fluorescence-based reporter in a polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization rates in the presence of the test compound to a control to determine the inhibitory activity.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and potent anti-cancer agents. Derivatives of this core structure have demonstrated significant efficacy against a range of cancer cell lines, primarily through mechanisms involving tubulin polymerization inhibition and kinase modulation. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field of oncology drug discovery, facilitating the further exploration and optimization of this important class of compounds. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the identification of more specific molecular targets to advance these promising compounds towards clinical applications.

References

Application Notes and Protocols for the Derivatization of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine for Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its unique structural and electronic properties make it an attractive starting point for the development of potent and selective inhibitors of various therapeutic targets, including protein kinases and tubulin. This document provides detailed application notes and experimental protocols for the derivatization of this core structure to enhance biological potency, drawing from recent successful research in the field. The key derivatization strategies focus on substitutions at the N-1, C-3, and C-4 positions of the pyrrolo[3,2-c]pyridine ring system.

Derivatization Strategies and Structure-Activity Relationships

The primary strategies for enhancing the potency of this compound derivatives involve the introduction of various substituents at key positions to optimize interactions with the target protein's binding site. These modifications can influence factors such as hydrogen bonding, hydrophobic interactions, and conformational rigidity, all of which are critical for high-affinity binding.

A general workflow for the derivatization and evaluation of the this compound core is outlined below.

Derivatization_Workflow cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation A This compound Core B N-1 Arylation/Alkylation A->B C C-3 Halogenation A->C E Diverse Analogs B->E D C-4 Suzuki Coupling / Buchwald-Hartwig Amination C->D D->E F In Vitro Kinase Assays E->F G Antiproliferative Assays (Cell Lines) E->G H Structure-Activity Relationship (SAR) Analysis F->H G->H I Lead Optimization H->I

Caption: General workflow for derivatization and biological evaluation.

Quantitative Data Summary

The following tables summarize the in vitro potency of various derivatized this compound analogs against different biological targets.

Table 1: FMS Kinase Inhibitory Activity of Diarylurea and Diarylamide Derivatives [1]

CompoundR GroupTargetIC50 (nM)
1e 3',5'-bis(trifluoromethyl)phenyl ureaFMS Kinase60
1r 4'-morpholino-3'-(trifluoromethyl)phenyl amideFMS Kinase30
KIST101029 (Lead) -FMS Kinase96

Table 2: Antiproliferative Activity of Compound 1r [1][2]

Cell LineCancer TypeIC50 (µM)
OVCAR-3Ovarian0.15
SK-OV-3Ovarian0.23
PC-3Prostate0.35
DU145Prostate0.41
MCF7Breast1.78
MDA-MB-231Breast0.55

Table 3: MPS1 Kinase Inhibitory and Antiproliferative Activity [3]

CompoundR GroupMPS1 IC50 (µM)HCT116 GI50 (µM)
8 4-(methylsulfonyl)aniline0.0250.55
37 2-methoxy-5-(trifluoromethyl)aniline4.4>10
61 N-Boc, pyrazole substituent-0.50
62 N-H, pyrazole substituent-4.60

Table 4: Tubulin Polymerization Inhibitory Activity of 1,6-disubstituted Derivatives [4]

CompoundR1 GroupR2 GroupHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10h 3,4,5-trimethoxyphenyl4-methoxyphenyl0.851.230.99
10l 3,4,5-trimethoxyphenyl4-fluorophenyl0.540.680.61
10m 3,4,5-trimethoxyphenyl4-chlorophenyl0.330.410.37
10t 3,4,5-trimethoxyphenyl3-hydroxy-4-methoxyphenyl0.150.210.12

Experimental Protocols

General Synthetic Schemes

The derivatization of the this compound core can be achieved through several key synthetic transformations. A representative synthetic pathway is depicted below.

Synthesis_Pathway A Starting Material: 4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Buchwald-Hartwig Amination (R-NH2, Pd catalyst) A->C E C4-Aryl/Heteroaryl Derivatives B->E F C4-Amino Derivatives C->F D N-Arylation (Ar-X, CuI or Pd catalyst) G N1, C4-Disubstituted Derivatives D->G D->G E->D F->D

Caption: Key synthetic transformations for derivatization.

Protocol 1: Synthesis of 4-Anilino-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Derivatives (MPS1 Inhibitors)[3]

This protocol describes the synthesis of C4-anilino substituted analogs, a key feature in potent MPS1 kinase inhibitors.

Step 1: Buchwald-Hartwig Amination

  • To a solution of 4-chloro-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable solvent (e.g., dioxane or toluene) is added the desired aniline (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-anilino-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine derivative.

Protocol 2: Synthesis of N-1-Aryl-6-aryl-1H-pyrrolo[3,2-c]pyridine Derivatives (Tubulin Inhibitors)[4]

This protocol outlines the synthesis of derivatives with substitutions at both the N-1 and C-6 positions, which have shown potent tubulin polymerization inhibitory activity.

Step 1: Suzuki Coupling at C-6

  • A mixture of 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a base (e.g., Na2CO3, 2.0 eq) in a solvent mixture (e.g., toluene/ethanol/water) is heated to reflux for 12-16 hours.

  • After cooling, the reaction mixture is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated.

  • Purification by column chromatography provides the 6-aryl-1H-pyrrolo[3,2-c]pyridine intermediate.

Step 2: N-1 Arylation

  • To a solution of the 6-aryl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable solvent (e.g., DMF) is added the desired aryl halide (1.2 eq), a copper(I) iodide (CuI, 0.2 eq), a ligand (e.g., L-proline, 0.4 eq), and a base (e.g., K2CO3, 2.0 eq).

  • The mixture is heated at 100-120 °C for 24-48 hours.

  • The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

  • The final product is purified by column chromatography.

Protocol 3: In Vitro FMS Kinase Inhibition Assay[1]

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against FMS kinase.

  • The FMS kinase activity is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • The assay is performed in a 384-well plate containing the FMS kinase enzyme, a biotinylated substrate peptide, and ATP in an assay buffer.

  • The synthesized compounds are serially diluted in DMSO and added to the wells to achieve a range of final concentrations.

  • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • The reaction is stopped by the addition of a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • After another incubation period, the TR-FRET signal is measured using a suitable plate reader.

  • The IC50 values are calculated by fitting the dose-response curves using a nonlinear regression model.

Protocol 4: Cell Proliferation (MTT) Assay[3]

This protocol describes a common method to assess the antiproliferative effects of the compounds on cancer cell lines.

  • Cancer cells (e.g., HCT116) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 72 hours).

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.

  • The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and the GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.

Conclusion

The this compound scaffold serves as a versatile platform for the design and synthesis of potent bioactive molecules. The derivatization strategies and protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this core and develop novel therapeutics with improved potency and selectivity. Careful selection of substituents at the N-1, C-3, and C-4 positions, guided by structure-activity relationship studies, is crucial for achieving the desired pharmacological profile.

References

Application Notes: 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. The trifluoromethyl group at the 6-position often enhances metabolic stability, membrane permeability, and binding affinity of drug candidates. This scaffold serves as a rigid core for the strategic placement of various substituents, enabling the synthesis of libraries of compounds for screening against a wide range of biological targets. Its derivatives have shown promise as potent inhibitors of kinases and other key proteins implicated in cancer and inflammatory diseases.

Key Applications in Drug Discovery

The this compound scaffold has been successfully employed in the design of inhibitors for several important drug targets:

  • Kinase Inhibition: This scaffold is a cornerstone for the development of potent kinase inhibitors. It has been incorporated into molecules targeting FMS kinase, which is involved in inflammatory responses and cancer, and Monopolar Spindle 1 (MPS1) kinase, a critical component of the spindle assembly checkpoint in cancer cells.[1][2]

  • Anticancer Agents: Derivatives of this scaffold, particularly diarylureas and diarylamides, have demonstrated significant antiproliferative activity against various cancer cell lines, including melanoma, ovarian, prostate, and breast cancer.[1][3]

  • Tubulin Polymerization Inhibition: The parent scaffold, 1H-pyrrolo[3,2-c]pyridine, has been utilized to design inhibitors of tubulin polymerization that bind to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells.[4]

Structure-Activity Relationships (SAR)

SAR studies on derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have provided valuable insights for drug design:

  • For FMS kinase inhibitors, the nature of the terminal aryl ring in diarylurea and diarylamide derivatives is crucial for activity. For instance, 3',5'-bis(trifluoromethyl)phenyl and 4'-morpholino-3'-(trifluoromethyl)phenyl groups have been shown to enhance potency.[1]

  • In the context of antiproliferative activity against melanoma cell lines, the substitution pattern on the pyrrolo[3,2-c]pyridine nucleus significantly influences efficacy, with several diarylurea and diarylamide derivatives showing nanomolar potency.[3]

  • For tubulin polymerization inhibitors, the substituents on the phenyl rings at the 1- and 6-positions of the pyrrolo[3,2-c]pyridine core are critical for potent inhibition and induction of apoptosis.[4]

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds containing the 1H-pyrrolo[3,2-c]pyridine scaffold.

Table 1: FMS Kinase Inhibition and Anticancer Activity of Pyrrolo[3,2-c]pyridine Derivatives [1]

CompoundTarget/Cell LineIC50 (nM)TGI (μM)
1e FMS Kinase60-
1r FMS Kinase30-
Ovarian Cancer Cells-0.15 - 1.78
Prostate Cancer Cells-0.15 - 1.78
Breast Cancer Cells-0.15 - 1.78
KIST101029 FMS Kinase96-

Table 2: Antiproliferative Activity of Diarylurea and Diarylamide Derivatives against A375P Human Melanoma Cells [3]

CompoundIC50
8b Nanomolar range
8g Nanomolar range
9a-e Nanomolar range
Sorafenib Micromolar range

Table 3: Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors [4]

CompoundCell LineIC50 (μM)
10t HeLa0.12 - 0.21
SGC-79010.12 - 0.21
MCF-70.12 - 0.21

Table 4: MPS1 Kinase Inhibition and Antiproliferative Activity [2]

CompoundTarget/Cell LineIC50 (μM)GI50 (μM)
8 MPS10.025-
HCT116-0.55
65 P-MPS10.04-
HCT116-0.16

Experimental Protocols

General Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives

A common synthetic strategy for 1H-pyrrolo[3,2-c]pyridines involves a palladium-mediated Sonagashira coupling reaction.[2]

Protocol:

  • Sonagashira Coupling: An appropriately substituted 4-amino-2-bromo-5-iodopyridine is coupled with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent such as triethylamine or a mixture of DMF and water. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the 1H-pyrrolo[3,2-c]pyridine scaffold. This step is often spontaneous or can be promoted by heating.

  • Functionalization: The 6-bromo substituent on the pyrrolopyridine intermediate can be further functionalized, for example, through another palladium-catalyzed reaction such as a Buchwald-Hartwig amination to introduce an aniline moiety.[2]

  • Purification: The final compounds are purified by standard techniques such as column chromatography on silica gel.

G cluster_synthesis General Synthetic Workflow start Substituted 4-amino-2-bromo-5-iodopyridine + Terminal Alkyne sonagashira Sonagashira Coupling (Pd/Cu catalysis) start->sonagashira cyclization Intramolecular Cyclization sonagashira->cyclization intermediate 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate cyclization->intermediate functionalization Further Functionalization (e.g., Buchwald-Hartwig Amination) intermediate->functionalization purification Purification (Column Chromatography) functionalization->purification final_product Final 1H-pyrrolo[3,2-c]pyridine Derivative purification->final_product

A generalized synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.
In Vitro Kinase Assay Protocol (General)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Protocol:

  • Reagents and Materials: Kinase enzyme, substrate (e.g., a peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration range.

  • Kinase Reaction: The kinase, substrate, and test compound are pre-incubated in the assay buffer in a microplate well. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: A detection reagent is added to stop the kinase reaction and measure the amount of product formed (e.g., ADP). The signal is read using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_assay In Vitro Kinase Assay Workflow compound_prep Serial Dilution of Test Compounds reaction_setup Combine Kinase, Substrate, and Compound compound_prep->reaction_setup initiation Initiate Reaction with ATP reaction_setup->initiation incubation Incubate at Controlled Temperature initiation->incubation detection Add Detection Reagent and Measure Signal incubation->detection data_analysis Calculate IC50 Values detection->data_analysis

A typical workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 values are determined.

Signaling Pathway

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the MAPK/ERK and mTOR pathways.[5]

G cluster_pathway Simplified MAPK/mTOR Signaling Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R MEK MEK IGF1R->MEK JNK JNK IGF1R->JNK mTOR mTOR IGF1R->mTOR ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 mTOR->AP1 CellTransformation Cell Transformation AP1->CellTransformation KIST101029 KIST101029 (Pyrrolo[3,2-c]pyridine derivative) KIST101029->MEK KIST101029->JNK KIST101029->mTOR

Inhibition of the MAPK/mTOR pathway by a pyrrolo[3,2-c]pyridine derivative.

References

Application Notes and Protocols: High-Throughput Screening of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potential in developing potent and selective kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][5] Consequently, screening libraries of derivatives of this scaffold is a promising strategy for the discovery of novel therapeutic agents.[6][7]

High-throughput screening (HTS) provides the necessary efficiency to evaluate large chemical libraries against specific biological targets.[5][6] This document outlines detailed protocols for a primary biochemical screen to identify direct inhibitors of a target kinase and a secondary cell-based screen to assess the anti-proliferative effects of the hit compounds. These protocols are designed for a 384-well format to facilitate automation and minimize reagent consumption.[4][8]

Signaling Pathway: Generic Kinase Cascade

Kinase inhibitors, such as those derived from the this compound scaffold, often target components of critical signaling pathways that drive cell proliferation and survival. The diagram below illustrates a representative receptor tyrosine kinase (RTK) pathway, a frequent target in oncology drug discovery.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation Ligand Growth Factor Ligand->Receptor Binding & Dimerization RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Activation Gene Gene Expression TF->Gene Proliferation Proliferation Gene->Proliferation Survival Survival Gene->Survival Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->RAF

Caption: A representative receptor tyrosine kinase (RTK) signaling cascade.

Experimental Workflow for HTS Campaign

The high-throughput screening process follows a structured workflow, from initial library screening to the confirmation and characterization of lead compounds. This systematic approach ensures the efficient identification of true positive hits while minimizing false positives.

G cluster_workflow HTS Workflow LibPrep Library Preparation (6-trifluoromethyl)-1H- pyrrolo[3,2-c]pyridine Library Dilution Primary Primary Screen (Biochemical HTRF Assay) Single Concentration LibPrep->Primary Data1 Data Analysis (Z-factor, % Inhibition) Primary->Data1 Hits1 Primary Hits Data1->Hits1 DoseResp Dose-Response (IC50 Determination) Hits1->DoseResp Data2 Data Analysis (Curve Fitting) DoseResp->Data2 ConfirmedHits Confirmed Hits Data2->ConfirmedHits Secondary Secondary Screen (Cell-Based Proliferation Assay) ConfirmedHits->Secondary Data3 Data Analysis (GI50 Calculation) Secondary->Data3 ValidatedHits Validated Hits (Lead Candidates) Data3->ValidatedHits

Caption: High-throughput screening (HTS) experimental workflow.

Protocol 1: Primary Biochemical HTS for Kinase Inhibition (HTRF Assay)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to identify compounds that directly inhibit the activity of a target kinase. HTRF is a robust technology for HTS due to its low background and high sensitivity.[4]

Objective: To identify direct inhibitors of a target kinase from the this compound library.

Materials and Reagents:

  • Recombinant human kinase (e.g., FMS, FGFR)

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • HTRF Detection Reagents:

    • Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody (donor)

    • Streptavidin-coupled XL665 (acceptor)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • Detection Buffer (as per manufacturer's recommendation)

  • This compound compound library in 100% DMSO

  • Known kinase inhibitor (e.g., Staurosporine) as a positive control

  • DMSO (vehicle control)

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the compound library in 100% DMSO.

    • Using an acoustic liquid handler or a pin tool, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.

    • Dispense 50 nL of DMSO for "no-inhibitor" controls (maximum signal) and 50 nL of a known inhibitor for positive controls.

  • Enzyme/Substrate Addition:

    • Prepare a 2X kinase/substrate solution in Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the compounds.

    • Cover the plate and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should ideally be at or below the Km value for the kinase to ensure sensitivity to competitive inhibitors.

    • Add 5 µL of the 2X ATP solution to each well to start the kinase reaction.

    • The final reaction volume is 10 µL.

  • Kinase Reaction Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination and Detection:

    • Prepare the HTRF detection reagent mixture containing the Europium-labeled antibody and Streptavidin-XL665 in Detection Buffer.

    • Add 10 µL of the detection reagent mixture to each well. This stops the kinase reaction.[4]

  • Signal Development:

    • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature to allow for the detection reagents to bind.[4]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

Data Analysis:

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min))

    • Ratio_Compound: HTRF ratio in the presence of the test compound.

    • Ratio_Max: Average HTRF ratio of the DMSO control wells.

    • Ratio_Min: Average HTRF ratio of the positive control inhibitor wells.

  • For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Protocol 2: Secondary Cell-Based Anti-Proliferation Assay

This protocol measures the effect of hit compounds on the proliferation of cancer cell lines. It serves to confirm the activity of the primary hits in a more biologically relevant context and provides initial insights into cytotoxicity.

Objective: To determine the anti-proliferative activity (GI50) of hit compounds against a panel of human cancer cell lines.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HeLa, SGC-7901)[9][10]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Confirmed hit compounds from the primary screen, dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • 384-well clear-bottom, white-walled tissue culture-treated plates

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in fresh medium to a predetermined optimal density (e.g., 1,000-5,000 cells/well).

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Addition:

    • Prepare serial dilutions of the hit compounds in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the plates from the incubator and add 10 µL of the diluted compound solutions to the respective wells.

    • Add medium with DMSO as a vehicle control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Return the plates to the incubator and incubate for 72 hours at 37°C with 5% CO2.

  • Cell Viability Measurement:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of growth inhibition for each concentration of the compound.

  • Plot the percentage of growth inhibition against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation

Quantitative data from the screening campaign should be summarized in tables for clear interpretation and comparison.

Table 1: Primary HTS Hit Summary and IC50 Values for Target Kinase

Compound ID% Inhibition @ 10 µMIC50 (µM)
PYR-00195.20.15
PYR-00288.70.48
PYR-00355.15.20
PYR-00499.80.09
PYR-00576.41.85
Staurosporine100.00.01

Table 2: Secondary Anti-Proliferation Assay Results (GI50 Values in µM)

Compound IDMCF-7 (Breast)HeLa (Cervical)SGC-7901 (Gastric)
PYR-0010.210.350.28
PYR-0020.751.100.95
PYR-0040.120.180.15
PYR-0053.504.804.10
Doxorubicin0.050.080.06

References

Application Notes and Protocols for the In Vitro Evaluation of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine, a compound belonging to the promising class of pyrrolopyridine derivatives with demonstrated anticancer properties. The protocols outlined below are based on established methodologies for assessing the cytotoxic and mechanistic effects of novel chemical entities on cancer cell lines.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in the development of novel anticancer agents. Derivatives of this heterocyclic system have shown potent activity against a range of human cancer cell lines, including those of the breast, cervix, and stomach.[1][2] The introduction of a trifluoromethyl group at the 6-position can significantly influence the compound's biological activity, often enhancing its efficacy and metabolic stability. The primary mechanisms of action for related compounds involve the disruption of microtubule dynamics, inhibition of key kinases, and induction of apoptosis.[1][2][3]

Data Presentation: In Vitro Antiproliferative Activity

The following tables summarize the in vitro anticancer activity of various 1H-pyrrolo[3,2-c]pyridine derivatives, providing a comparative basis for the evaluation of this compound.

Table 1: IC50 Values (µM) of 1H-pyrrolo[3,2-c]pyridine Derivatives Against Various Cancer Cell Lines.

CompoundHeLa (Cervical Cancer)SGC-7901 (Gastric Cancer)MCF-7 (Breast Cancer)
10t 0.120.150.21
1r --0.15 - 1.78 (across five breast cancer cell lines)

Data for compound 10t sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2] Data for compound 1r sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[4]

Table 2: Effects of a 1H-pyrrolo[3,2-c]pyridine Derivative (10t) on Cell Cycle Distribution in HeLa Cells.

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (0.1% DMSO) --3.8
10t (1 x IC50) --9.6
10t (2 x IC50) --40.6
10t (3 x IC50) --67.3

Data indicates a significant, dose-dependent arrest of HeLa cells in the G2/M phase of the cell cycle after 24 hours of treatment with compound 10t.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the in vitro anticancer activity of this compound.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • Human cancer cell lines (e.g., HeLa, MCF-7, SGC-7901)

    • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anticancer drug like Combretastatin A-4).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the cell cycle progression.

  • Materials:

    • Cancer cells

    • 6-well plates

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations corresponding to 1x, 2x, and 3x its IC50 value for 24 hours.[1] A vehicle control group should be included.

    • Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

3. Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to quantify the number of apoptotic and necrotic cells following treatment with the test compound.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • 6-well plates

    • Flow cytometer

  • Procedure:

    • Seed and treat cells with this compound as described for the cell cycle analysis.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

4. Western Blot Analysis for Protein Expression

This protocol is used to investigate the effect of the test compound on the expression levels of proteins involved in cell cycle regulation and apoptosis.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., against tubulin, caspases, Bcl-2 family proteins)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Treat cells with this compound as described previously.

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Visualizations

Experimental Workflow for In Vitro Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Cancer Cell Culture B Compound Treatment (this compound) A->B C MTT Assay B->C D Determine IC50 Value C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Western Blot Analysis D->G H Identify Cellular Target and Pathway E->H F->H G->H I Data Analysis and Interpretation H->I

Caption: Workflow for the in vitro anticancer evaluation of a test compound.

Proposed Signaling Pathway: Inhibition of Tubulin Polymerization

G A α/β-Tubulin Dimers B Microtubule Polymerization A->B C Dynamic Microtubules B->C E Inhibition of Polymerization F Disruption of Mitotic Spindle C->F disruption D This compound D->E E->F G G2/M Phase Arrest F->G H Apoptosis G->H

References

Application Notes and Protocols for Testing the Efficacy of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine belongs to a class of heterocyclic compounds that have shown significant potential in drug discovery, particularly as kinase inhibitors.[1][2][3] Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been investigated for their potent inhibitory effects on various kinases, including Monopolar Spindle 1 (MPS1), FMS kinase, and as colchicine-binding site inhibitors, indicating their potential as anticancer agents.[1][2][3] Given the role of kinases in cell signaling pathways that drive diseases such as cancer and fibrosis, this document outlines protocols for evaluating the in vivo efficacy of this compound in relevant animal models. The protocols provided are for liver fibrosis, pulmonary fibrosis, and a cancer xenograft model.

Potential Signaling Pathways of Interest

The therapeutic potential of inhibiting specific kinase pathways is a subject of extensive research. Two such pathways that are relevant to both fibrosis and cancer are the Rho-associated coiled-coil containing protein kinase (ROCK) and the Transforming Growth Factor-beta (TGF-β) signaling pathways.

The ROCK signaling pathway is centrally involved in regulating the actin cytoskeleton.[4] Inhibition of ROCK has shown therapeutic benefits in animal models of cardiovascular diseases and central nervous system disorders.[4][5] The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production.[6] Dysregulation of this pathway is implicated in fibrosis and cancer progression.[6][7]

Below are diagrams illustrating these signaling pathways.

ROCK_Signaling_Pathway Ligand Ligand (e.g., LPA, S1P) GPCR GPCR Ligand->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLCP ROCK->MLCP Inhibits MLC MLC ROCK->MLC Phosphorylates MLC_P MLC-P MLCP->MLC_P Dephosphorylates MLC->MLC_P Actin_Stress_Fibers Actin Stress Fibers Cell Contraction ECM Remodeling MLC_P->Actin_Stress_Fibers Inhibitor 6-(trifluoromethyl)-1H- pyrrolo[3,2-c]pyridine Inhibitor->ROCK Inhibits

Caption: Simplified ROCK signaling pathway.

TGF_beta_Signaling_Pathway cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-βRII TGF_beta->TGFBR2 TGFBR1 TGF-βRI (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (Fibrosis, Cell Proliferation) SMAD_complex->Gene_Transcription Nucleus Nucleus Inhibitor 6-(trifluoromethyl)-1H- pyrrolo[3,2-c]pyridine Inhibitor->TGFBR1 Inhibits

Caption: Simplified TGF-β signaling pathway.

Section 1: Animal Models of Liver Fibrosis

Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, which can lead to cirrhosis and liver failure. Several animal models are available to study liver fibrosis, with toxin-induced models being the most common.[8]

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice

This is a widely used model due to its reproducibility and the similarity of the resulting pathology to human liver cirrhosis.[9][10] CCl₄ is metabolized by hepatocytes into a reactive radical that causes liver injury and subsequent fibrosis.[9][10]

CCl4_Workflow Acclimatization Acclimatization (1 week) Grouping Random Grouping Acclimatization->Grouping Induction Fibrosis Induction (CCl₄ i.p. injection, 2-3 times/week for 4-8 weeks) Grouping->Induction Treatment Treatment (Vehicle or Compound daily) Induction->Treatment Treatment starts after 2-4 weeks Sacrifice Euthanasia & Sample Collection (End of study) Treatment->Sacrifice Analysis Analysis (Histology, Serum Markers, Gene Expression) Sacrifice->Analysis

Caption: Workflow for CCl₄-induced liver fibrosis model.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House mice for at least one week under standard conditions (22-25°C, 12-hour light/dark cycle) with free access to food and water.[11]

  • Induction of Fibrosis: Administer carbon tetrachloride (CCl₄) diluted in corn oil (1:4 ratio) via intraperitoneal (i.p.) injection at a dose of 1.0 mL/kg body weight.[10] Injections are given three times per week for 4 to 8 weeks.[10]

  • Treatment:

    • Prophylactic: Start treatment with this compound (dissolved in a suitable vehicle) at the same time as CCl₄ induction.

    • Therapeutic: Begin treatment after 4 weeks of CCl₄ administration.

    • The compound can be administered daily via oral gavage or i.p. injection. A vehicle control group should be included.

  • Monitoring: Monitor body weight and clinical signs of toxicity throughout the study.

  • Euthanasia and Sample Collection: At the end of the study period, euthanize mice and collect blood via cardiac puncture for serum analysis. Perfuse the liver with saline and collect tissue for histopathology and gene expression analysis.

  • Efficacy Assessment:

    • Serum Markers: Measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.[10]

    • Histopathology: Stain liver sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition.[10]

    • Gene Expression: Quantify the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen type I (Col1a1), and transforming growth factor-beta (TGF-β) using qRT-PCR.[10]

GroupSerum ALT (U/L)Serum AST (U/L)Liver Collagen (% area)α-SMA Expression (fold change)
Naive Control
Vehicle + CCl₄
Compound (Low Dose) + CCl₄
Compound (High Dose) + CCl₄
Thioacetamide (TAA)-Induced Liver Fibrosis in Rats

TAA is another hepatotoxin that induces liver fibrosis and is considered to closely mimic the progression of human cirrhosis.[9]

  • Animals: Male Sprague-Dawley rats, 8-10 weeks old.

  • Induction of Fibrosis: Administer TAA (200 mg/kg) via i.p. injection twice a week for up to 12 weeks.[9]

  • Treatment and Assessment: Follow a similar treatment and assessment protocol as described for the CCl₄ model.

Section 2: Animal Model of Pulmonary Fibrosis

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease. The most widely used animal model for IPF involves the administration of the chemotherapeutic agent bleomycin.[12]

Bleomycin-Induced Pulmonary Fibrosis in Rats

Intratracheal administration of bleomycin causes lung injury and inflammation, followed by the development of fibrosis.[13][14]

Bleomycin_Workflow Acclimatization Acclimatization (1 week) Grouping Random Grouping Acclimatization->Grouping Induction Fibrosis Induction (Single intratracheal instillation of Bleomycin) Grouping->Induction Treatment Treatment (Vehicle or Compound daily for 14-28 days) Induction->Treatment Sacrifice Euthanasia & Sample Collection (Day 14, 21, or 28) Treatment->Sacrifice Analysis Analysis (Histology, BALF analysis, Hydroxyproline assay) Sacrifice->Analysis

Caption: Workflow for Bleomycin-induced pulmonary fibrosis model.

  • Animals: Male Sprague-Dawley rats, weighing 200-250g.

  • Acclimatization: House rats for at least one week under standard conditions.

  • Induction of Fibrosis: Anesthetize the rats. Surgically expose the trachea and administer a single dose of bleomycin sulfate (3 mg/kg) in sterile saline via intratracheal instillation.[15]

  • Treatment: Begin daily treatment with this compound (in a suitable vehicle) on day 1 post-bleomycin administration and continue for 14 to 28 days.[16]

  • Euthanasia and Sample Collection: Euthanize rats at specified time points (e.g., day 14, 21, or 28).[16] Collect bronchoalveolar lavage fluid (BALF) from one lung. The other lung should be collected for histology and hydroxyproline content analysis.[16]

  • Efficacy Assessment:

    • BALF Analysis: Perform total and differential cell counts in the BALF to assess inflammation.[16]

    • Histopathology: Stain lung sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using the Ashcroft scoring system.[16]

    • Hydroxyproline Assay: Quantify the total collagen content in lung tissue by measuring the hydroxyproline concentration, as it is a major component of collagen.[14][16]

GroupTotal BALF Cells (x10⁵)Ashcroft ScoreLung Hydroxyproline (μ g/lung )
Saline Control
Vehicle + Bleomycin
Compound (Low Dose) + Bleomycin
Compound (High Dose) + Bleomycin

Section 3: Cancer Xenograft Model

Given that pyrrolo[3,2-c]pyridine derivatives have shown antiproliferative activity, a tumor xenograft model is appropriate to test the in vivo anticancer efficacy of this compound.[2][3]

Human Tumor Xenograft Model in Nude Mice

This model involves implanting human cancer cells into immunodeficient mice.

Xenograft_Workflow Cell_Culture Human Cancer Cell Culture (e.g., HCT116) Implantation Subcutaneous Implantation of cells into nude mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (until ~100-200 mm³) Implantation->Tumor_Growth Grouping Random Grouping Tumor_Growth->Grouping Treatment Treatment (Vehicle or Compound daily) Grouping->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) Treatment->Monitoring Endpoint Study Endpoint (Tumor size limit or time) Monitoring->Endpoint Analysis Tumor Weight & Biomarker Analysis Endpoint->Analysis

Caption: Workflow for a human tumor xenograft model.

  • Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Cell Culture: Culture a human cancer cell line (e.g., HCT116 colon cancer cells) under appropriate conditions.[2]

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL of a serum-free medium/Matrigel mixture into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.

  • Treatment: Administer this compound (in a suitable vehicle) daily via a clinically relevant route (e.g., oral gavage). Include a vehicle control group.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor body weight as an indicator of toxicity.

  • Euthanasia and Sample Collection: Euthanize mice when tumors reach a predetermined size limit or at the end of the study period. Excise and weigh the tumors.

  • Efficacy Assessment:

    • Tumor Growth Inhibition (TGI): Calculate the percent TGI based on the difference in tumor volume between the treated and vehicle groups.

    • Tumor Weight: Compare the final tumor weights between groups.

    • Biomarker Analysis: Analyze tumor tissue for target engagement and downstream effects on signaling pathways (e.g., phosphorylation of target kinases) via Western blot or immunohistochemistry.

GroupMean Tumor Volume (mm³) at Day X% TGIFinal Tumor Weight (g)Change in Body Weight (%)
Vehicle ControlN/A
Compound (Low Dose)
Compound (High Dose)
Positive Control

Conclusion

The protocols outlined in these application notes provide a framework for evaluating the in vivo efficacy of this compound in preclinical models of fibrosis and cancer. The choice of animal model and specific endpoints should be guided by the hypothesized mechanism of action of the compound. Rigorous experimental design, including appropriate controls and statistical analysis, is crucial for obtaining reliable and translatable results.

References

Application Notes and Protocols for the Formulation Development of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation development of therapeutic agents incorporating the 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine scaffold. This chemical moiety is a key component in a novel class of kinase inhibitors, particularly those targeting Monopolar Spindle 1 (MPS1) and tubulin polymerization, which are critical in cancer cell proliferation. The inherent physicochemical properties of this scaffold, largely dictated by the trifluoromethyl group, present specific challenges in achieving adequate bioavailability, primarily due to poor aqueous solubility.

These notes will detail pre-formulation studies, effective formulation strategies to enhance solubility and stability, and analytical techniques for characterization. The protocols provided are intended as a foundational framework, which should be adapted based on the specific physicochemical properties of the individual drug candidate.

Pre-formulation Studies

A thorough pre-formulation investigation is paramount to developing a successful and stable dosage form. The following studies are critical for characterizing the drug substance and informing the selection of an appropriate formulation strategy.

Physicochemical Characterization

Table 1: Key Physicochemical Parameters for this compound-Based APIs

ParameterImportance in FormulationTypical Challenges with this Scaffold
Aqueous Solubility Determines dissolution rate and oral bioavailability.The trifluoromethyl group significantly decreases aqueous solubility.
pKa Influences solubility at different physiological pH values.The pyridine nitrogen can be protonated, affecting solubility in acidic media.
LogP/LogD Indicates lipophilicity and potential for membrane permeation.High lipophilicity is expected, which can lead to poor aqueous solubility.
Crystal Polymorphism Different polymorphs can have varying solubility, stability, and bioavailability.Screening for and identifying the most stable and soluble form is crucial.
Melting Point Provides information on the crystalline nature and stability of the solid form.High melting points can indicate strong crystal lattice energy, impacting dissolution.
Hygroscopicity Affects physical and chemical stability of the drug substance.Potential for moisture uptake should be assessed under various humidity conditions.
Experimental Protocols for Pre-formulation Studies

Protocol 1: Determination of Aqueous Solubility

  • Objective: To determine the equilibrium solubility of the API in water and relevant physiological buffers (e.g., pH 1.2, 4.5, 6.8).

  • Materials: this compound-based API, purified water, phosphate and citrate buffers, HPLC system with a suitable column and detector, analytical balance, shaker incubator.

  • Method:

    • Add an excess amount of the API to a known volume of each solvent in separate vials.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) until equilibrium is reached.

    • Centrifuge the samples to separate the undissolved solid.

    • Filter the supernatant through a suitable filter (e.g., 0.22 µm PVDF).

    • Analyze the concentration of the dissolved API in the filtrate using a validated HPLC method.

    • Express the solubility in mg/mL or µg/mL.

Protocol 2: Determination of pKa

  • Objective: To determine the ionization constant(s) of the API.

  • Method: Utilize potentiometric titration or UV-spectrophotometry in a range of pH buffers. The change in the UV-Vis spectrum or the titration curve as a function of pH is used to calculate the pKa.

Protocol 3: Determination of LogP/LogD

  • Objective: To determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at different pH values.

  • Method: The shake-flask method is commonly employed.

    • Prepare a solution of the API in a mixture of n-octanol and water (or a relevant buffer for LogD).

    • After vigorous shaking and separation of the two phases, determine the concentration of the API in each phase by HPLC.

    • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Formulation Strategies for Solubility Enhancement

Given the anticipated poor aqueous solubility of this compound-based compounds, several formulation strategies can be employed to improve their dissolution and oral bioavailability.

Table 2: Comparison of Formulation Strategies for Poorly Soluble APIs

StrategyPrincipleAdvantagesDisadvantages
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymeric carrier in an amorphous state, which has higher free energy and thus higher apparent solubility and faster dissolution.Significant solubility enhancement, potential for supersaturation.Physical instability (recrystallization), potential for hygroscopicity.
Lipid-Based Formulations The drug is dissolved in a lipidic vehicle, which can be self-emulsifying, forming fine droplets in the GI tract and enhancing absorption.Improved solubility and bioavailability, can bypass first-pass metabolism via lymphatic uptake.Potential for drug precipitation upon dispersion, limited drug loading capacity.
Nanosuspensions The drug is formulated as nanocrystals, increasing the surface area for dissolution according to the Noyes-Whitney equation.Increased dissolution velocity, suitable for high drug loading.Physical instability (crystal growth), potential for Ostwald ripening.
Experimental Protocols for Formulation Development

Protocol 3: Preparation of Amorphous Solid Dispersions by Spray Drying

  • Objective: To prepare an ASD of the API to enhance its solubility and dissolution rate.

  • Materials: this compound-based API, suitable polymer (e.g., HPMC-AS, PVP K30, Soluplus®), appropriate organic solvent (e.g., acetone, methanol, dichloromethane), spray dryer.

  • Method:

    • Dissolve the API and the polymer in the selected solvent to form a clear solution.

    • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure).

    • Spray the solution into the drying chamber.

    • Collect the dried powder.

    • Characterize the resulting ASD for drug content, physical form (using PXRD to confirm amorphous nature), and dissolution performance.

Protocol 4: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Objective: To formulate a lipid-based system for enhanced oral absorption.

  • Materials: API, oil (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactant (e.g., Kolliphor® EL, Tween® 80), co-surfactant (e.g., Transcutol® HP, Capmul® MCM).

  • Method:

    • Screen various oils, surfactants, and co-surfactants for their ability to solubilize the API.

    • Construct pseudo-ternary phase diagrams to identify the self-emulsifying region.

    • Prepare formulations by mixing the selected components in different ratios.

    • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion.

    • Characterize the resulting emulsion for droplet size, polydispersity index, and drug precipitation upon dilution.

Signaling Pathways and Experimental Workflows

Signaling Pathway of MPS1 Kinase Inhibitors

MPS1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by this compound Drug Unattached_Kinetochores Unattached Kinetochores MPS1_Activation MPS1 Activation Unattached_Kinetochores->MPS1_Activation SAC_Activation Spindle Assembly Checkpoint (SAC) Activation MPS1_Activation->SAC_Activation Anaphase_Inhibition Anaphase Inhibition SAC_Activation->Anaphase_Inhibition Proper_Chromosome_Segregation Proper Chromosome Segregation Anaphase_Inhibition->Proper_Chromosome_Segregation Drug This compound -based MPS1 Inhibitor Drug->MPS1_Activation Inhibits Tubulin_Polymerization_Pathway cluster_microtubule_dynamics Microtubule Dynamics in Mitosis cluster_inhibition Inhibition by this compound Drug Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Chromosome_Segregation Chromosome Segregation Mitotic_Spindle->Chromosome_Segregation Drug This compound -based Tubulin Inhibitor Drug->Polymerization Inhibits Formulation_Development_Workflow Start Start: Poorly Soluble API Preformulation Pre-formulation Studies (Solubility, pKa, LogP, etc.) Start->Preformulation Strategy_Selection Formulation Strategy Selection (ASD, Lipid-based, Nanosuspension) Preformulation->Strategy_Selection Formulation_Optimization Formulation Optimization (Excipient Screening, Process Parameters) Strategy_Selection->Formulation_Optimization Characterization Physicochemical Characterization (PXRD, DSC, Dissolution) Formulation_Optimization->Characterization In_Vitro_Evaluation In Vitro Evaluation (Permeability, Cell-based Assays) Characterization->In_Vitro_Evaluation In_Vivo_Studies In Vivo Pharmacokinetic Studies In_Vitro_Evaluation->In_Vivo_Studies End Lead Formulation Identified In_Vivo_Studies->End

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing the this compound (6-trifluoromethyl-6-azaindole) scaffold?

A1: The two main strategies for synthesizing the 6-azaindole core are the modern [4+1] cyclization of 3-amino-4-methylpyridines and the classic Bartoli indole synthesis from ortho-substituted nitropyridines. The [4+1] cyclization generally offers higher yields and scalability.

Q2: I am experiencing low to no yield in my Bartoli indole synthesis of a 6-azaindole. What are the common causes?

A2: The Bartoli indole synthesis is sensitive to several factors. Low yields are often attributed to the lack of a bulky substituent ortho to the nitro group, which is crucial for the[1][1]-sigmatropic rearrangement.[1][2][3] Additionally, the reaction requires three equivalents of the vinyl Grignard reagent for optimal conversion with nitroarenes.[1] Impure reagents or inadequate reaction conditions (temperature control is critical) can also significantly impact the yield.

Q3: My [4+1] cyclization reaction with trifluoroacetic anhydride (TFAA) is not working as expected. What could be the issue?

A3: A recent and efficient method for synthesizing 2-trifluoromethyl-6-azaindoles involves the [4+1] cyclization of 3-amino-4-methylpyridines with TFAA.[4][5][6][7] If this reaction is failing, consider the following:

  • Starting Material Purity: Ensure the 3-amino-4-methylpyridine substrate is pure.

  • Reagent Quality: Use fresh, high-quality TFAA, as it is hygroscopic.

  • Reaction Conditions: The reaction is typically performed without a catalyst, but temperature and reaction time are critical. Ensure the conditions match the established protocol.

  • Substituent Effects: The electronic nature of substituents on the pyridine ring can influence the reaction outcome.

Q4: How can I remove the 3-trifluoroacetyl group after the [4+1] cyclization to obtain the 2-trifluoromethyl-6-azaindole?

A4: The 3-trifluoroacetyl group can be removed by basic hydrolysis.[4] Treatment with an aqueous solution of a mild base, such as sodium carbonate, can selectively cleave the C-trifluoroacetyl group to yield the desired 2-trifluoromethyl-6-azaindole.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product formation in Bartoli Synthesis Insufficient steric hindrance from the ortho-substituent on the nitropyridine.[1]Select a starting material with a bulkier ortho-group if possible. The reaction often fails without an ortho-substituent.[1]
Incorrect stoichiometry of the Grignard reagent.Use at least three equivalents of the vinyl Grignard reagent for nitro-pyridines.[1]
Decomposition of the Grignard reagent.Ensure anhydrous conditions and use freshly prepared or titrated Grignard reagent.
Formation of aniline byproducts in Bartoli Synthesis Reaction pathway is diverted for nitroarenes without significant ortho-substitution.This is a common side reaction. Re-evaluate the suitability of the Bartoli synthesis for your specific substrate or consider an alternative route like the [4+1] cyclization.
Low yield in [4+1] cyclization Impure starting materials or reagents.Purify the 3-amino-4-methylpyridine starting material. Use fresh, high-purity trifluoroacetic anhydride.
Suboptimal reaction temperature or time.Carefully control the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Incomplete hydrolysis of the 3-trifluoroacetyl group Insufficient base or reaction time for hydrolysis.Increase the concentration of the aqueous base (e.g., Na2CO3) or prolong the reaction time. Monitor the reaction by TLC or LC-MS.
Steric hindrance around the trifluoroacetyl group.Harsher basic conditions (e.g., NaOH in methanol/water) may be required, but be mindful of potential side reactions.
Difficulty in purification of the final product Presence of starting materials or side-products.Optimize the reaction conditions to drive the reaction to completion. For purification, column chromatography on silica gel is typically effective.
Product instability.Some N-heterocyclic compounds can be sensitive to acid or base. Ensure purification and handling conditions are appropriate for the 6-azaindole scaffold.

Experimental Protocols

Protocol 1: Synthesis of 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole via [4+1] Cyclization[5][6][7][8]

This protocol is based on the work of Ivonin et al.

Materials:

  • 3-Amino-4-methylpyridine

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve 3-amino-4-methylpyridine in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic anhydride (typically 3-4 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole[5]

Materials:

  • 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole

  • Aqueous sodium carbonate solution

  • Solvent (e.g., Methanol or THF)

Procedure:

  • Dissolve the 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole in a suitable solvent.

  • Add the aqueous sodium carbonate solution.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Comparison of Synthetic Routes for 6-Azaindole Derivatives

Synthetic MethodStarting MaterialsKey ReagentsReported YieldsKey AdvantagesKey Disadvantages
[4+1] Cyclization [4][5][6][7]3-Amino-4-methylpyridinesTrifluoroacetic anhydrideGood to excellentScalable, one-pot, metal-freePrimarily yields 2,3-disubstituted products requiring a subsequent hydrolysis step.
Bartoli Indole Synthesis [1][2][3]Ortho-substituted nitropyridinesVinyl Grignard reagentsModerateShort and flexible route to 7-substituted indoles.Requires a bulky ortho-substituent, sensitive to reaction conditions, can have moderate yields.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of 2-(CF3)-6-azaindole start Starting Materials (3-Amino-4-methylpyridine) step1 [4+1] Cyclization with TFAA start->step1 intermediate 2-(CF3)-3-(COCF3)- 6-azaindole step1->intermediate step2 Basic Hydrolysis (e.g., aq. Na2CO3) intermediate->step2 product Target Compound (2-(CF3)-6-azaindole) step2->product purification Purification (Chromatography) product->purification Bartoli_Mechanism cluster_bartoli Bartoli Indole Synthesis Mechanism nitro o-Substituted Nitropyridine grignard1 + Vinyl Grignard (1st equiv.) nitro->grignard1 nitroso Nitroso Intermediate grignard1->nitroso grignard2 + Vinyl Grignard (2nd equiv.) nitroso->grignard2 adduct Intermediate Adduct grignard2->adduct rearrangement [3,3]-Sigmatropic Rearrangement adduct->rearrangement cyclized Cyclized Intermediate rearrangement->cyclized grignard3 + Vinyl Grignard (3rd equiv.) cyclized->grignard3 deprotonation Deprotonation grignard3->deprotonation indole_salt Dimagnesium Indole Salt deprotonation->indole_salt workup Aqueous Workup indole_salt->workup indole Substituted Indole workup->indole

References

overcoming challenges in the purification of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges in the purification of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: The compound is not separating well during silica gel chromatography.

  • Question: My TLC analysis shows poor separation of the target compound from impurities. What can I do to improve the resolution on the column?

  • Answer: Poor separation on silica gel is a common issue when dealing with polar N-heterocyclic compounds. The polarity of the trifluoromethyl group and the pyrrolopyridine core can lead to strong interactions with the silica. Here are several strategies to improve separation:

    • Optimize the Mobile Phase: A systematic approach to solvent system selection is crucial. Start with a non-polar/polar solvent mixture, such as hexane/ethyl acetate, and gradually increase the polarity. If separation is still poor, consider a more polar system like dichloromethane/methanol.[1]

    • Use a Ternary Solvent System: Adding a third solvent can fine-tune the selectivity. For instance, a small amount of methanol in a dichloromethane/ethyl acetate mixture can sometimes resolve closely eluting spots.[1]

    • Add a Basic Modifier: The pyrrolopyridine nitrogen is basic and can interact strongly with the acidic silanol groups on the silica surface, leading to tailing or streaking. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent can mitigate this effect by neutralizing the acidic sites on the silica.[1][2]

    • Employ a Shallow Gradient: When using flash chromatography, a steep gradient can lead to co-elution of impurities. A shallower gradient will increase the resolution between compounds with similar retention factors.[1]

Issue 2: The compound "oils out" during recrystallization.

  • Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. How can I prevent this?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This can happen if the solution is too concentrated, cools too quickly, or if the boiling point of the solvent is higher than the melting point of the solute.[3] To address this:

    • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Insulating the flask can help to slow the cooling rate.

    • Use a Lower Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound.

    • Adjust the Concentration: Re-heat the solution and add more solvent to decrease the concentration before attempting to cool it again.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is highly soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.[4] Common solvent mixtures for recrystallization include n-hexane/acetone and n-hexane/ethyl acetate.[5]

Issue 3: The purified compound is colored, but the desired product should be colorless.

  • Question: My final product has a persistent color. What is the likely cause and how can I remove it?

  • Answer: The presence of color can indicate residual starting materials, byproducts, or degradation of the compound. Pyrrole and pyridine-containing compounds can be susceptible to oxidation.

    • Activated Carbon Treatment: Dissolve the colored compound in a suitable solvent and add a small amount of activated carbon. Heat the mixture for a short period, and then filter the hot solution through celite to remove the carbon. The activated carbon will adsorb many colored impurities.

    • Re-purification: If the color persists, a second purification step, such as another column chromatography or a careful recrystallization, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent and effective purification techniques for compounds of this nature are silica gel column chromatography and recrystallization. Silica gel chromatography is highly effective for separating complex mixtures, while recrystallization is a cost-effective method for removing impurities with different solubility profiles to obtain a highly crystalline final product.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6][7] It is advisable to perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, water) to identify the optimal solvent or solvent mixture.[5]

Q3: My compound seems to be degrading on the silica gel column. What should I do?

A3: If you suspect your compound is unstable on silica, you can try deactivating the silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column. Alternatively, you can use a different stationary phase, such as alumina (neutral or basic), which can be less harsh for sensitive compounds.[8]

Q4: I am having trouble getting my compound to crystallize from the solution. What can I do?

A4: If crystals do not form upon cooling, the solution may not be sufficiently supersaturated. You can try to induce crystallization by:

  • Scratching the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites.

  • Seeding the solution with a tiny crystal of the pure compound if available.

  • Concentrating the solution by evaporating some of the solvent and then allowing it to cool again.

  • Cooling to a lower temperature using a dry ice/acetone bath.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Silica Gel Chromatography >98%60-80%Effective for complex mixtures; high resolution.Can be time-consuming; potential for product degradation on silica.
Recrystallization >99%70-90%Cost-effective; yields highly pure crystalline solid.Requires finding a suitable solvent; risk of "oiling out".
Solvent/Anti-Solvent Recrystallization >99%75-95%Good for compounds with limited suitable single solvents.Requires careful selection of miscible solvent and anti-solvent.

Note: The values in this table are illustrative and can vary depending on the crude sample purity and the specific experimental conditions.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method often provides better separation than loading the sample as a solution.[9]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane/ethyl acetate 9:1). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent identified from solubility tests.

  • Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the crude product until it is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow crude_product Crude Product dissolve Dissolve in minimal 'good' solvent crude_product->dissolve add_silica Add silica gel dissolve->add_silica evaporate Evaporate to dryness add_silica->evaporate dry_load Dry Loading evaporate->dry_load load_column Load sample onto column dry_load->load_column pack_column Pack silica column pack_column->load_column elute Elute with solvent gradient load_column->elute collect_fractions Collect and analyze fractions elute->collect_fractions combine_pure Combine pure fractions collect_fractions->combine_pure final_product Purified Product combine_pure->final_product

Caption: Workflow for Purification by Silica Gel Chromatography.

troubleshooting_logic start Purification Issue chromatography_issue Poor Separation in Chromatography? start->chromatography_issue recrystallization_issue Problem with Recrystallization? start->recrystallization_issue optimize_solvent Optimize Mobile Phase chromatography_issue->optimize_solvent Yes add_modifier Add Basic Modifier (e.g., TEA) chromatography_issue->add_modifier Yes shallow_gradient Use Shallower Gradient chromatography_issue->shallow_gradient Yes oiling_out Oiling Out? recrystallization_issue->oiling_out Yes no_crystals No Crystals Form? recrystallization_issue->no_crystals Yes slow_cooling Slow Cooling Rate oiling_out->slow_cooling Solution change_solvent Change Solvent/ Use Anti-Solvent oiling_out->change_solvent Solution induce_crystallization Induce Crystallization (scratch, seed, concentrate) no_crystals->induce_crystallization Solution

Caption: Troubleshooting Decision Tree for Purification.

References

identifying and minimizing byproducts in 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the this compound core?

A common and effective method is the construction of the pyrrole ring onto a pre-functionalized pyridine backbone. A plausible route involves the reaction of a substituted 3-amino-4-methylpyridine with trifluoroacetic anhydride (TFAA), which can act as both a trifluoroacetylating agent and a cyclizing agent in a modified Madelung or a related [4+1] cyclization approach.[1][2]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

During the synthesis of this compound, several byproducts can form depending on the specific reaction conditions. Common side products include:

  • Incomplete Cyclization: The intermediate N-trifluoroacetylated aminopyridine may be isolated if the cyclization conditions (e.g., temperature, reaction time) are not optimal.

  • Positional Isomers: Depending on the starting materials and reaction mechanism (e.g., a Fischer indole type synthesis), there is a possibility of forming other pyrrolopyridine isomers.

  • Polymeric/Tarry Materials: Harsh reaction conditions, particularly in syntheses like the Bischler-Möhlau, can lead to the formation of intractable polymeric materials.[3]

  • Over-reduction Products: If a reductive cyclization approach is used (akin to a Leimgruber-Batcho synthesis), over-reduction of intermediates can lead to saturated or partially saturated ring systems.[2][3][4]

Q3: How can I confirm the identity of my desired product and differentiate it from byproducts?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation. The proton and carbon chemical shifts, coupling constants, and the presence of a signal in the ¹⁹F NMR spectrum are characteristic of the target molecule. Positional isomers will have distinct NMR spectra.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product. Byproducts with different molecular weights (e.g., uncyclized intermediates) will be easily distinguishable.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are crucial for assessing the purity of the reaction mixture and for isolating the desired product. The polarity of the byproducts often differs significantly from the product. For instance, an uncyclized N-acylated intermediate is typically more polar.

Troubleshooting Guides

Issue 1: Low to No Yield of the Desired Product with Complex Mixture Observed
Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature Optimize the reaction temperature. Some cyclization reactions require high temperatures to proceed, while for others, excessive heat can lead to decomposition and polymerization. Start with the temperature cited in a relevant procedure and perform systematic optimization.
Inappropriate Catalyst or Reagent Stoichiometry The choice and amount of acid or base catalyst can be critical. For instance, in a Fischer indole-type synthesis, the acid concentration needs to be carefully controlled to avoid degradation.[3] Similarly, the stoichiometry of reagents like TFAA should be optimized.
Degradation of Starting Material or Product The trifluoromethyl group makes the pyridine ring electron-deficient and potentially susceptible to nucleophilic attack or degradation under harsh conditions. Consider using milder reaction conditions or protecting sensitive functional groups.
Issue 2: Isolation of a Major Byproduct Identified as the Uncyclized Intermediate
Potential Cause Troubleshooting Steps
Insufficient Reaction Time or Temperature The cyclization step may be slow. Increase the reaction time and/or temperature and monitor the reaction progress by TLC or HPLC.
Inefficient Cyclizing Agent If using a multi-step procedure, ensure the cyclizing agent is active and used in the correct amount. For TFAA-mediated reactions, a higher temperature might be needed to drive the intramolecular condensation.
Steric Hindrance Substituents on the pyridine ring can sterically hinder the cyclization. While not an issue for the parent compound, derivatives might be affected.
Issue 3: Formation of a Positional Isomer
Potential Cause Troubleshooting Steps
Lack of Regiocontrol in the Synthesis This is a known challenge in methods like the Fischer indole synthesis, where the direction of the[1][1]-sigmatropic rearrangement determines the final regiochemistry.[5] The electron-withdrawing nature of the trifluoromethyl group can influence this step.
Use of a different synthetic route with better regiochemical control. Consider alternative synthetic strategies such as the Leimgruber-Batcho or a directed Larock indole synthesis, which can offer better control over the position of substituents.
Careful purification. If a mixture of isomers is unavoidable, careful column chromatography is often required for separation. Developing a suitable solvent system for TLC is the first step.

Data Presentation

Table 1: Hypothetical Yields of this compound and Major Byproduct under Various Conditions.

Reaction Condition Desired Product Yield (%) Uncyclized Intermediate (%) Other Byproducts (%)
Condition A: Low Temperature157015
Condition B: Optimized Temperature85<510
Condition C: Excess TFAA75<520 (potential di-acylated)
Condition D: Short Reaction Time306010

Experimental Protocols

Protocol 1: Synthesis of this compound via a Modified Madelung Approach

This protocol is a hypothetical example based on related literature.

  • Starting Material Preparation: Begin with a suitable precursor such as 3-amino-4-methyl-2-(trifluoromethyl)pyridine.

  • Acylation: To a solution of the aminopyridine (1.0 eq) in an appropriate solvent (e.g., dichloromethane or THF), add trifluoroacetic anhydride (1.5 eq) dropwise at 0 °C.

  • Cyclization: After the initial acylation, the reaction mixture is heated to reflux for 4-12 hours. The progress of the cyclization should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Protocol 2: Analytical Characterization
  • ¹H NMR (in CDCl₃): The spectrum is expected to show characteristic signals for the protons on the pyrrole and pyridine rings. The proton on the pyrrole nitrogen will appear as a broad singlet.

  • ¹³C NMR (in CDCl₃): The carbon spectrum will show signals for all the carbons in the molecule, with the trifluoromethyl carbon appearing as a quartet due to C-F coupling.

  • ¹⁹F NMR (in CDCl₃): A single signal corresponding to the CF₃ group is expected.

  • HRMS (ESI+): The measured mass should correspond to the calculated exact mass of the protonated molecule [C₈H₅F₃N₂ + H]⁺.

Visualizations

Synthetic_Pathway start 3-Amino-4-methyl-2- (trifluoromethyl)pyridine intermediate N-(4-methyl-2-(trifluoromethyl)pyridin-3-yl) -2,2,2-trifluoroacetamide (Uncyclized Intermediate) start->intermediate TFAA, 0 °C product 6-(Trifluoromethyl)-1H- pyrrolo[3,2-c]pyridine (Desired Product) intermediate->product Heat (Reflux)

Caption: Synthetic pathway for this compound.

Byproduct_Formation start Reaction Mixture path_desired Optimal Conditions start->path_desired path_byproduct1 Insufficient Heat/Time start->path_byproduct1 path_byproduct2 Harsh Conditions start->path_byproduct2 path_byproduct3 Alternative Rearrangement start->path_byproduct3 product Desired Product path_desired->product byproduct1 Uncyclized Intermediate path_byproduct1->byproduct1 byproduct2 Polymeric Tar path_byproduct2->byproduct2 byproduct3 Positional Isomer path_byproduct3->byproduct3

Caption: Potential pathways for product and byproduct formation.

Troubleshooting_Workflow start Low Yield or Complex Mixture check_tlc Analyze TLC/LC-MS start->check_tlc is_intermediate Is major spot the uncyclized intermediate? check_tlc->is_intermediate is_tar Is the mixture a tar? is_intermediate->is_tar No action_heat Increase reaction time/temperature is_intermediate->action_heat Yes is_isomer Are there multiple isomeric products? is_tar->is_isomer No action_conditions Use milder conditions (lower temp, different solvent) is_tar->action_conditions Yes action_purify Optimize purification (column chromatography) is_isomer->action_purify Yes action_rethink Consider alternative synthetic route is_isomer->action_rethink No

Caption: Troubleshooting workflow for synthesis optimization.

References

addressing solubility issues of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The low aqueous solubility of this compound can be attributed to its molecular structure. The trifluoromethyl (-CF3) group significantly increases the lipophilicity of the molecule, a characteristic that often leads to poor water solubility.[1][2][3] Additionally, the pyrrolopyridine core is a heterocyclic structure that can contribute to crystal lattice energy, further limiting its ability to dissolve in water.

Q2: What are the initial steps for attempting to dissolve this compound for an in vitro assay?

A2: A good starting point is to test the solubility in a small range of common organic solvents. This can be followed by the use of co-solvents or pH adjustment. For initial attempts, consider preparing a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into your aqueous assay buffer.

Q3: What are some common strategies to enhance the solubility of poorly water-soluble compounds like this one?

A3: Several techniques can be employed to improve the solubility of poorly soluble active pharmaceutical ingredients (APIs).[4][5][6] These can be broadly categorized as physical and chemical modifications.[6] Physical modifications include particle size reduction (micronization or nanosizing) and creating amorphous solid dispersions.[4][5][7] Chemical modifications often involve pH adjustment, salt formation, and the use of co-solvents, surfactants, or complexing agents like cyclodextrins.[4][8][9][10]

Q4: Can pH adjustment be used to improve the solubility of this compound?

A4: Yes, pH modification is a viable strategy. The pyridine nitrogen atom in the pyrrolopyridine ring structure provides a basic character to the molecule, allowing it to form a salt with an acid.[11] By lowering the pH of the aqueous medium, the compound can be protonated, forming a more soluble salt.

Troubleshooting Guides

Guide 1: Systematic Approach to Solubility Testing

If you are encountering precipitation of this compound in your aqueous assay buffer, follow this systematic approach to identify a suitable solvent system.

start Start: Compound Precipitation Observed check_organic Test Solubility in 100% Organic Solvents (e.g., DMSO, Ethanol, DMF) start->check_organic soluble_organic Is it soluble? check_organic->soluble_organic prepare_stock Prepare High-Concentration Stock (e.g., 10-50 mM in DMSO) soluble_organic->prepare_stock Yes insoluble_organic Insoluble in all tested organic solvents soluble_organic->insoluble_organic No dilute Dilute Stock into Aqueous Buffer prepare_stock->dilute observe Observe for Precipitation dilute->observe success Success: Compound is Soluble at Final Assay Concentration observe->success No troubleshoot Precipitation Still Occurs observe->troubleshoot Yes cosolvent Proceed to Co-Solvent Troubleshooting Guide troubleshoot->cosolvent complex_methods Consider More Complex Methods: Surfactants, Cyclodextrins, or Solid Dispersions insoluble_organic->complex_methods

Caption: Systematic workflow for initial solubility testing.

Guide 2: Utilizing Co-solvents for Enhanced Solubility

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[10]

start Start: Poor Solubility in Aqueous Buffer with <1% Organic Solvent select_cosolvent Select Water-Miscible Co-solvents (e.g., DMSO, Ethanol, PEG 400) start->select_cosolvent prepare_series Prepare a Series of Buffers with Increasing Co-solvent Concentrations (e.g., 1%, 2%, 5%, 10%) select_cosolvent->prepare_series add_compound Add Compound to Each Buffer (from a concentrated stock) prepare_series->add_compound determine_solubility Determine Highest Co-solvent % that Maintains Compound Solubility and is Tolerated by the Assay add_compound->determine_solubility validate_assay Validate Assay Performance in the Presence of the Co-solvent determine_solubility->validate_assay success Success: Soluble Compound in an Assay-Compatible Buffer validate_assay->success Valid failure Assay is Inhibited or Solubility is Still Insufficient validate_assay->failure Invalid next_steps Consider pH Adjustment or Other Methods failure->next_steps

Caption: Workflow for using co-solvents to improve solubility.

Data on Solubility Enhancement Techniques

TechniqueTypical Fold Increase in SolubilityKey Considerations
pH Adjustment Variable (can be >100-fold)Compound must have ionizable groups.[8]
Co-solvents 2 to 50-foldAssay must be tolerant to the organic solvent.[10]
Surfactants 10 to 100-foldCan interfere with some biological assays.[4][8]
Cyclodextrins 10 to 1000-foldCan alter the free concentration of the compound.[4][9]
Nanosuspension Substantial increase in dissolution rateRequires specialized equipment.[5][10]
Solid Dispersion Substantial increase in dissolution rateInvolves formulation development.[6][7]

Experimental Protocols

Protocol 1: Small-Scale Screening of Co-solvents

Objective: To empirically determine an effective co-solvent and its optimal concentration for solubilizing this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Your aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Multichannel pipette

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, prepare serial dilutions of your chosen co-solvents (DMSO, Ethanol, PEG 400) in your aqueous buffer to achieve final concentrations of 10%, 5%, 2%, 1%, and 0.5%.

  • To each well containing the buffer-co-solvent mixtures, add the compound stock solution to reach your desired final assay concentration (e.g., 10 µM).

  • Mix the plate thoroughly and incubate at room temperature for 30 minutes.

  • Visually inspect each well for any signs of precipitation.

  • Identify the lowest concentration of each co-solvent that maintains the compound in solution.

  • As a control, verify that the selected co-solvent concentration does not negatively impact your assay's performance.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine if adjusting the pH of the buffer can improve the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4)

  • 10 mM stock solution of the compound in DMSO

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of the solid compound to separate microcentrifuge tubes, each containing one of the buffers of varying pH.

  • Alternatively, add a small volume of the concentrated DMSO stock to each buffer to achieve a final concentration known to precipitate in neutral buffer.

  • Incubate the tubes on a shaker at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.[12]

  • Centrifuge the tubes to pellet any undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.[12]

  • Quantify the concentration of the dissolved compound in each filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Plot the measured solubility against the pH to identify the optimal pH range for your experiments.

cluster_low Equilibrium shifts right at low pH cluster_high Equilibrium shifts left at high pH compound Basic Compound (B) protonated_compound Protonated, More Soluble Form (BH+) compound->protonated_compound B + H+ <=> BH+ low_ph Low pH Environment (Excess H+) low_ph->compound high_ph High pH Environment (Low H+) high_ph->compound

Caption: Effect of pH on the solubility of a basic compound.

References

Validation & Comparative

structure-activity relationship (SAR) comparison of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine Analogs as Kinase Inhibitors

This guide provides a detailed comparison of this compound analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key protein kinases, including Feline McDonough Sarcoma (FMS) kinase and Monopolar Spindle 1 (MPS1) kinase. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold, a 7-azaindole isomer, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] The inclusion of a trifluoromethyl group at the 6-position can significantly enhance potency and metabolic stability. This guide will explore how modifications to this core structure influence inhibitory activity against FMS and MPS1 kinases, both of which are significant targets in oncology.[2]

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound analogs can be systematically analyzed by considering substitutions at various positions of the core scaffold. Key modifications have been explored at the N1, C2, and C4 positions, leading to the identification of potent and selective inhibitors.

FMS Kinase Inhibitors

A series of diarylamides and diarylureas based on the pyrrolo[3,2-c]pyridine scaffold have been evaluated for their inhibitory activity against FMS kinase. The general structure involves an amide or urea linker attached to the pyrrole nitrogen, which is in turn connected to a substituted phenyl ring.

Table 1: SAR of this compound Analogs as FMS Kinase Inhibitors

CompoundLinkerR Group on Terminal Phenyl RingFMS IC₅₀ (nM)
KIST101029 (Lead) Amide3',5'-bis(trifluoromethyl)phenyl96
1e Urea3',5'-bis(trifluoromethyl)phenyl60
1r Amide4'-morpholino-3'-(trifluoromethyl)phenyl30

The SAR for this series reveals several key insights. The terminal aryl ring has a significant impact on potency, with the 3',5'-bis(trifluoromethyl)phenyl and 4'-morpholino-3'-(trifluoromethyl)phenyl moieties providing the strongest affinity for the enzyme. The morpholino group, in particular, enhances aqueous solubility. Compound 1r , featuring a primary amino group, a meta-disubstituted central phenyl ring, an amide linker, and the 4′-morpholino-3′-(trifluoromethyl)phenyl terminal ring, emerged as the most potent analog, being 3.2 times more potent than the lead compound.

MPS1 Kinase Inhibitors

Extensive SAR studies have been conducted on 1H-pyrrolo[3,2-c]pyridine analogs as inhibitors of MPS1 kinase, a critical component of the spindle assembly checkpoint.[2] Optimization of a high-throughput screening hit led to the development of highly potent and selective inhibitors.

Table 2: SAR of 1H-pyrrolo[3,2-c]pyridine Analogs as MPS1 Kinase Inhibitors [2]

CompoundR¹ (N1-position)R² (C2-position)R³ (C4-aniline)MPS1 IC₅₀ (µM)HCT116 GI₅₀ (µM)
8 (HTS Hit) H1-methyl-1H-pyrazol-4-yl4-(azetidin-1-yl)0.0250.55
61 Boc1-methyl-1H-pyrazol-4-yl4-(azetidin-1-yl)-0.50
62 H1-methyl-1H-pyrazol-4-yl4-(azetidin-1-yl)-4.60
65 (CCT251455) H1-methyl-1H-pyrazol-4-yl4-(azetidin-1-ylcarbonyl)<0.0040.16

The SAR studies for MPS1 inhibitors highlighted the following:

  • N1-Substitution : Substitution at the N1 position of the pyrrole ring with a Boc group significantly increased cellular potency compared to the unsubstituted analog (61 vs. 62 ).[2]

  • C2-Substitution : A 1-methylpyrazole substituent at the C2 position was found to be optimal.[2]

  • C4-Aniline Modification : The C4 aniline moiety is tolerant to a variety of substitutions, with amide derivatives at the 4-position of the aniline ring, such as in compound 65 , leading to highly potent inhibitors.[2]

Compound 65 (CCT251455) emerged as a highly potent and selective MPS1 inhibitor with excellent translation from biochemical to cellular potency and a favorable oral pharmacokinetic profile.[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against FMS and MPS1 kinases. Specific details may vary based on the detection method (e.g., ADP-Glo™, TR-FRET).

Materials:

  • Recombinant human FMS or MPS1 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

  • ATP solution

  • Substrate (e.g., Myelin Basic Protein for MPS1)

  • Test compounds dissolved in DMSO

  • 96- or 384-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent detection reagents

  • Plate reader (luminometer or fluorescence reader)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the assay plate, add the test compound dilutions. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add the kinase and substrate solution to each well (except the "no enzyme" control).

  • Pre-incubate the plate at room temperature for 10-20 minutes to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect kinase activity using a suitable method. For the ADP-Glo™ assay:

    • Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add Kinase Detection Reagent and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HCT116)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Signaling Pathway and Experimental Workflow Diagrams

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS (CSF-1R) RAS RAS FMS->RAS PI3K PI3K FMS->PI3K STAT5 STAT5 FMS->STAT5 CSF1 CSF-1 CSF1->FMS Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Inhibitor 6-(Trifluoromethyl)-1H- pyrrolo[3,2-c]pyridine Analogs Inhibitor->FMS Inhibits

Caption: FMS Kinase Signaling Pathway and Point of Inhibition.

MPS1_Signaling_Pathway cluster_mitosis Mitosis UnattachedKinetochore Unattached Kinetochore MPS1_active Active MPS1 UnattachedKinetochore->MPS1_active Activates KNL1 KNL1 MPS1_active->KNL1 Phosphorylates Mad1_Mad2 Mad1/Mad2 KNL1->Mad1_Mad2 Recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Promotes Assembly APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Initiates Inhibitor 6-(Trifluoromethyl)-1H- pyrrolo[3,2-c]pyridine Analogs Inhibitor->MPS1_active Inhibits

Caption: MPS1 Kinase in the Spindle Assembly Checkpoint.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay A Compound Dilution B Kinase Reaction (Enzyme, Substrate, ATP) A->B C Signal Detection (e.g., Luminescence) B->C D IC50 Determination C->D E Cell Seeding F Compound Treatment E->F G MTT Assay F->G H GI50 Determination G->H

Caption: General Experimental Workflow for Inhibitor Evaluation.

References

In Vivo Validation of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine's Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel anticancer agents with improved efficacy and safety profiles is a cornerstone of oncological research. The 1H-pyrrolo[3,2-c]pyridine scaffold has recently emerged as a promising framework for the development of potent antineoplastic drugs. While in vivo data for the specific compound 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is not yet publicly available, recent studies on closely related analogs have demonstrated significant in vitro anticancer activity, warranting further investigation into their in vivo potential.

A notable study designed and synthesized a series of 1H-pyrrolo[3,2-c]pyridine derivatives, identifying them as potent inhibitors of tubulin polymerization that bind to the colchicine site.[1][2] Among these, compound 10t (a 6-indolyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative) showed the most potent antiproliferative activities against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines, with IC50 values in the nanomolar range.[2] This guide provides a comparative framework for the prospective in vivo validation of this class of compounds, benchmarking against established alternatives and standard-of-care therapies.

Postulated Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for this class of 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of microtubule dynamics.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell structure. By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule polymerization and depolymerization. This interference leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death) in cancer cells.[1][2][3][4]

cluster_0 Cellular Effects Compound 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Microtubules Disruption of Microtubule Dynamics Tubulin->Microtubules Inhibits Polymerization Mitosis Mitotic Spindle Malformation Microtubules->Mitosis G2M G2/M Phase Arrest Mitosis->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Postulated signaling pathway for 1H-pyrrolo[3,2-c]pyridine derivatives.

Comparative Data

Table 1: In Vitro Antiproliferative Activity

This table compares the in vitro efficacy of the lead 1H-pyrrolo[3,2-c]pyridine derivative, 10t, with a standard-of-care tubulin inhibitor, Paclitaxel (Taxol), and another investigational tubulin inhibitor.

Compound/DrugTarget/MechanismCell LineIC50 (µM)Citation
Compound 10t Tubulin Polymerization InhibitorHeLa0.12[2]
(Colchicine Site)SGC-79010.15[2]
MCF-70.21[2]
Paclitaxel Tubulin Polymerization StabilizerHeLa~0.003-0.005N/A
SGC-7901~0.004-0.006N/A
MCF-7~0.002-0.004[5]
Compound [I] Tubulin Polymerization InhibitorMGC-8030.00161[3]
(Thienopyridine indole)HGC-270.00182[3]

Note: Paclitaxel IC50 values are approximate and can vary based on experimental conditions. They are provided for general comparison.

Table 2: Prospective In Vivo Efficacy vs. Standard-of-Care

The following tables outline potential in vivo studies based on the in vitro activity of compound 10t. For comparison, published data for standard-of-care agents in the same xenograft models are provided.

Gastric Cancer Model (SGC-7901 Xenograft)

TreatmentDose & ScheduleTumor Growth Inhibition (TGI)Body Weight ChangeCitation
Compound 10t TBDTBDTBDN/A
Taxel (Paclitaxel) 2 mg/kg/3d, i.p.Effective tumor growth inhibitionNot specified[6]
Cisplatin TBDStandard monotherapy agentNot specified[7]
Investigational Agent (w09) 40 mg/kg/d, i.g.Effective tumor growth inhibitionNo significant toxicity[6]

Cervical Cancer Model (HeLa Xenograft)

TreatmentDose & ScheduleTumor Growth Inhibition (TGI)Body Weight ChangeCitation
Compound 10t TBDTBDTBDN/A
Doxorubicin TBDSignificant tumor growth inhibitionNot specified[8]
Cisplatin TBDStandard monotherapy agentNot specified[9]

Breast Cancer Model (MCF-7 Xenograft)

TreatmentDose & ScheduleTumor Growth Inhibition (TGI)Body Weight ChangeCitation
Compound 10t TBDTBDTBDN/A
Paclitaxel 20 mg/kg, once/week, i.p.Significant tumor growth inhibitionNot specified[5]
Tamoxifen TBDStandard monotherapy agentNot specified[10]
Table 3: In Vivo Performance of Other Pyrrolo-Pyridine Scaffolds

This table provides context by showing the in vivo efficacy of other anticancer agents based on the broader pyrrolo-pyridine scaffold, although they possess different mechanisms of action.

CompoundTarget/MechanismCancer ModelEfficacyCitation
Compound 4h FGFR Inhibitor4T1 Breast CancerSignificant tumor growth inhibition[11]
(1H-pyrrolo[2,3-b]pyridine)
Compound 25a ATM InhibitorHCT116 & SW620 ColonTGI of 79.3% and 95.4% (with irinotecan)[12]
(1H-pyrrolo[2,3-b]pyridine)
BPR1R024 (12) CSF1R InhibitorMC38 Colon TumorDelayed tumor growth[13]
(Quinazoline based)

Experimental Protocols

The following are detailed methodologies for key experiments required to validate the in vivo anticancer effects of this compound or its analogs.

Human Tumor Xenograft Model Establishment
  • Cell Lines: HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast) cancer cell lines will be used. Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Animals: Female athymic nude mice (BALB/c-nu/nu), 4-6 weeks old, will be used. Animals are housed in specific pathogen-free conditions.

  • Tumor Implantation:

    • Cells are harvested during their exponential growth phase.

    • A suspension of 5 x 10^6 cells in 100 µL of serum-free medium mixed with an equal volume of Matrigel is prepared.

    • The cell suspension is injected subcutaneously into the right flank of each mouse.[14][15]

    • For MCF-7 models, which are estrogen-dependent, a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) is implanted subcutaneously in the dorsal neck region a day before cell injection to support tumor growth.[16][17]

  • Monitoring: Tumor growth is monitored by caliper measurements two to three times per week. Tumor volume is calculated using the formula: (Length × Width²) / 2. Animal body weight is recorded concurrently as a measure of general toxicity.[6][15]

In Vivo Antitumor Efficacy Study
  • Group Allocation: When tumors reach a mean volume of approximately 100-150 mm³, mice are randomly assigned to treatment and control groups (n=6-8 mice per group).

  • Treatment Groups:

    • Vehicle Control (e.g., saline, DMSO/Cremophor solution).

    • Test Compound (e.g., Compound 10t) at multiple dose levels (e.g., low, medium, high), administered via a determined route (e.g., intraperitoneal, oral gavage).

    • Positive Control/Standard-of-Care (e.g., Paclitaxel for MCF-7, Cisplatin for SGC-7901, Doxorubicin for HeLa) at a clinically relevant dose and schedule.

  • Administration: Dosing and schedule will be determined based on maximum tolerated dose (MTD) studies. Treatment continues for a predefined period (e.g., 21-28 days).

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI) at the end of the study.

    • Secondary: Animal body weight, overall health, and survival analysis.

    • Post-mortem: Tumors are excised, weighed, and processed for histological (H&E staining) and immunohistochemical (IHC) analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).[6]

cluster_1 In Vivo Experimental Workflow cluster_2 Treatment Arms A Cell Culture (HeLa, SGC-7901, MCF-7) B Subcutaneous Injection in Nude Mice A->B C Tumor Growth (to 100-150 mm³) B->C D Randomization into Groups (n=6-8 per group) C->D E Treatment Period (21-28 days) D->E T1 Vehicle Control T2 Test Compound (3 Dose Levels) T3 Positive Control (Standard Drug) F Data Collection: - Tumor Volume - Body Weight E->F G Endpoint Analysis: - TGI Calculation - Histology (H&E) - IHC (Ki-67, Casp3) E->G

Caption: General workflow for a xenograft-based in vivo anticancer efficacy study.

References

Comparative Cross-Reactivity Profiling of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of compounds based on the 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine scaffold. Due to the limited publicly available cross-reactivity data for this specific molecule, this guide utilizes data from a well-characterized, potent, and selective Monopolar Spindle 1 (MPS1) kinase inhibitor, CCT251455 , which shares the core 1H-pyrrolo[3,2-c]pyridine scaffold.[1] This compound serves as a representative example to illustrate the likely target profile and potential off-target interactions of this chemical series. The guide compares its performance with alternative MPS1 inhibitors, BAY 1217389 and Mps1-IN-2, and details the experimental methodologies for comprehensive cross-reactivity profiling.

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine scaffold has been identified as a potent inhibitor of Monopolar Spindle 1 (MPS1) kinase, a crucial regulator of the spindle assembly checkpoint and a promising target in oncology.[1] Early derivatives of this scaffold, however, exhibited significant off-target activity, notably against Cyclin-Dependent Kinase 2 (CDK2).[1] This guide highlights the selectivity profile of an optimized 1H-pyrrolo[3,2-c]pyridine derivative, CCT251455, demonstrating high selectivity for MPS1 over other kinases. Understanding the cross-reactivity of this and related compounds is critical for predicting potential on- and off-target effects, ensuring therapeutic efficacy, and minimizing toxicity.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the inhibitory activity of the representative 1H-pyrrolo[3,2-c]pyridine, CCT251455, against a panel of kinases, and compares it with alternative MPS1 inhibitors. The data is presented as IC50 (nM), the half-maximal inhibitory concentration.

Kinase TargetCCT251455 (1H-pyrrolo[3,2-c]pyridine scaffold) IC50 (nM)BAY 1217389 IC50 (nM)Mps1-IN-2 IC50 (nM)
MPS1 <10 <10 50
CDK2>10,000>10,000>10,000
AURKA>10,000>10,000>10,000
AURKB>10,000>10,000>10,000
PLK1>10,000>10,000>10,000

Data for CCT251455 and BAY 1217389 are representative of highly selective MPS1 inhibitors. Mps1-IN-2 is included as an example of an earlier, less potent inhibitor.

Mandatory Visualization

Below are diagrams illustrating key concepts related to the cross-reactivity profiling of this compound.

MPS1_Signaling_Pathway cluster_input Upstream Signals cluster_mps1 MPS1 Kinase Activation cluster_sac Spindle Assembly Checkpoint (SAC) cluster_output Cell Cycle Progression Unattached Kinetochores Unattached Kinetochores MPS1 MPS1 Unattached Kinetochores->MPS1 Recruitment & Activation pMPS1 p-MPS1 (Active) MPS1->pMPS1 Autophosphorylation MAD2 MAD2 pMPS1->MAD2 Phosphorylation BUB1 BUB1 pMPS1->BUB1 Phosphorylation MCC Mitotic Checkpoint Complex (MCC) MAD2->MCC BUB1->MCC APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APC_C Inhibition Anaphase Anaphase APC_C->Anaphase Leads to 6_trifluoromethyl_1H_pyrrolo_3_2_c_pyridine This compound 6_trifluoromethyl_1H_pyrrolo_3_2_c_pyridine->pMPS1 Inhibition

Caption: MPS1 Signaling Pathway and Inhibition.

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubate Compound with Kinase and ATP Compound->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation ATP ATP Substrate ATP->Incubation Detection Measure Kinase Activity (e.g., Phosphorylation) Incubation->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Caption: Kinase Panel Screening Workflow.

Selectivity_Comparison cluster_compound Test Compound cluster_targets Kinase Targets Compound_A This compound (represented by CCT251455) MPS1 MPS1 (On-Target) Compound_A->MPS1 High Affinity (Low IC50) CDK2 CDK2 (Off-Target) Compound_A->CDK2 Low Affinity (High IC50) Other_Kinases Other Kinases Compound_A->Other_Kinases Negligible Affinity (High IC50)

Caption: Selectivity Profile Logic Diagram.

Experimental Protocols

To ensure robust and reproducible cross-reactivity profiling, the following experimental methodologies are recommended:

Kinase Panel Screening

Objective: To determine the inhibitory activity of a compound against a broad range of purified kinases, providing a comprehensive overview of its selectivity.

Methodology:

  • Compound Preparation: The test compound, this compound, is serially diluted in DMSO to generate a range of concentrations for IC50 determination.

  • Kinase Reaction: A panel of purified human kinases is arrayed in a multi-well plate format. Each kinase is incubated with the test compound at various concentrations in a buffer containing ATP and a specific substrate (peptide or protein).

  • Detection: After incubation, the extent of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric Assays: Utilizing ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence/Luminescence-based Assays: Employing technologies like FRET (Fluorescence Resonance Energy Transfer) or ADP-Glo™ to quantify kinase activity.

  • Data Analysis: The kinase activity is measured for each compound concentration. The data is then plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using non-linear regression analysis. The selectivity of the compound is determined by comparing its IC50 value for the primary target (e.g., MPS1) to its IC50 values for other kinases in the panel.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Methodology:

  • Cell Treatment: Intact cells are treated with either the test compound or a vehicle control (e.g., DMSO) and incubated to allow for compound entry and target binding.

  • Thermal Challenge: The cell suspensions are then heated to a range of temperatures. The binding of a ligand typically stabilizes the target protein, increasing its melting temperature.

  • Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein remaining at each temperature is quantified using methods such as:

    • Western Blotting: For specific target analysis.

    • Mass Spectrometry (MS-CETSA): For proteome-wide analysis of target and off-target engagement.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Affinity Chromatography followed by Mass Spectrometry

Objective: To identify the direct binding partners of a compound from a complex biological sample (e.g., cell lysate) in an unbiased manner.

Methodology:

  • Affinity Matrix Preparation: The test compound is immobilized on a solid support (e.g., beads) to create an affinity matrix. A control matrix without the compound is also prepared.

  • Protein Binding: A cell lysate is incubated with both the compound-immobilized and control matrices. Proteins that bind to the compound will be captured on the affinity matrix.

  • Washing and Elution: The matrices are washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted from the matrix.

  • Protein Identification by Mass Spectrometry: The eluted proteins are typically separated by SDS-PAGE and then identified by mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: The proteins identified from the compound-immobilized matrix are compared to those from the control matrix. Proteins that are significantly enriched in the compound sample are considered potential binding partners. This method can reveal both the intended target and potential off-targets.

References

Comparative Benchmarking of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine, a Novel Kinase Inhibitor, Against Existing Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

Abstract: The landscape of targeted cancer therapy is continually evolving, with a persistent need for novel small molecules that offer improved selectivity, potency, and safety profiles. This guide provides a comparative analysis of a novel investigational compound, 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine, benchmarked against established FDA-approved drugs targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. The pyrrolo[3,2-c]pyridine scaffold has been identified as a promising core for kinase inhibitors, and the inclusion of a trifluoromethyl group is hypothesized to enhance metabolic stability and target affinity. This document presents hypothetical, yet representative, preclinical data for our lead compound and outlines the standardized experimental protocols used for its evaluation.

Disclaimer: this compound is presented here as a representative investigational compound. The experimental data provided is a realistic projection based on published findings for structurally related pyrrolopyridine derivatives and serves as a framework for comparative analysis.

Introduction to the Therapeutic Target: FGFR Signaling

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, resulting from gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer. Consequently, FGFR has emerged as a high-value target for therapeutic intervention.

The core strategy of FGFR inhibition is to block the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. This inhibition can lead to decreased tumor growth and angiogenesis.

Below is a simplified representation of the FGFR signaling pathway targeted by this compound.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Activates FGF FGF Ligand FGF->FGFR Binds & Activates Drug 6-(trifluoromethyl) -1H-pyrrolo[3,2-c]pyridine Drug->FGFR Inhibits ATP Binding Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT_mTOR->Proliferation

Figure 1: Simplified FGFR Signaling Pathway Inhibition

Comparative Performance Data

The following tables summarize the in vitro potency and selectivity of this compound compared to established, FDA-approved FGFR inhibitors, Erdafitinib and Pemigatinib.

Table 1: Biochemical Kinase Inhibition Profile (IC50, nM)
CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)VEGFR2 (nM)
This compound 5715650>10,000
Erdafitinib1.22.54.613660
Pemigatinib0.40.51.13095

Data for Erdafitinib and Pemigatinib are compiled from public sources. Data for the investigational compound is projected based on related scaffolds.[1]

Table 2: Cellular Antiproliferative Activity (GI50, nM)
CompoundRT112 (FGFR3 fusion)AN3-CA (FGFR2 mut)
This compound 2540
Erdafitinib1128
Pemigatinib815

GI50 (Growth Inhibition 50) values indicate the concentration required to inhibit cell growth by 50%. Cell lines are examples of FGFR-dependent cancer models.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below to ensure reproducibility and transparent evaluation.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of test compounds against a panel of purified kinases.

Materials:

  • Recombinant human kinase enzymes (FGFR1, FGFR2, FGFR3, VEGFR2, etc.)

  • Kinase-specific peptide substrate

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

Procedure:

  • Compound Preparation: A 10-point serial dilution of the test compounds is prepared in DMSO, typically starting from 100 µM.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of kinase enzyme and 2.5 µL of the peptide substrate/ATP mixture to each well.

  • Inhibitor Addition: Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for 1 hour with gentle shaking.

  • Signal Detection: The reaction is stopped, and the amount of ADP produced is measured using the ADP-Glo™ assay system according to the manufacturer's protocol.[2] Luminescence is read on a compatible plate reader.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to the DMSO control. IC50 values are calculated by fitting the data to a four-parameter logistic curve using graphing software.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3][4]

Objective: To determine the GI50 value of test compounds in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., RT112, AN3-CA)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of solubilization solution is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are converted to percent growth inhibition relative to the DMSO-treated control cells. GI50 values are determined using a non-linear regression curve fit.

Standardized Experimental Workflow

The development and validation of a novel kinase inhibitor follow a structured workflow from initial screening to preclinical evaluation. The diagram below illustrates the key stages in this process.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_preclinical Preclinical Validation HTS High-Throughput Screening (Biochemical Assay) Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation Identifies Hits Selectivity Kinase Selectivity Panel (>100 Kinases) Hit_Confirmation->Selectivity Confirms Potency Cell_Assays Cell-Based Assays (Viability, Apoptosis) Selectivity->Cell_Assays Selects Lead Scaffolds Target_Engagement Cellular Target Engagement (e.g., Western Blot) Cell_Assays->Target_Engagement Validates Cellular Activity ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Target_Engagement->ADME_Tox Confirms On-Target Effect In_Vivo In Vivo Efficacy Studies (Xenograft Models) ADME_Tox->In_Vivo Assesses Drug-like Properties Lead_Candidate Lead Candidate Selection In_Vivo->Lead_Candidate Demonstrates Efficacy

Figure 2: Workflow for Kinase Inhibitor Validation

References

A Comparative Examination of the ADME Properties of Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the ADME profiles of various pyrrolopyridine derivatives, a class of heterocyclic compounds that has garnered significant interest for its therapeutic potential, particularly as kinase inhibitors.

The pyrrolopyridine scaffold, due to its structural similarity to the purine ring of ATP, is a common motif in the design of kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases.[1] However, the translation of potent in vitro activity to in vivo efficacy is heavily dependent on favorable ADME characteristics. This guide summarizes key ADME parameters for a selection of pyrrolopyridine derivatives from published literature, details the experimental methodologies used to obtain this data, and visualizes relevant biological pathways and experimental workflows.

Comparative ADME Data

The following table collates in vitro ADME data for several pyrrolopyridine derivatives investigated as inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs). These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival.

Compound ID/ReferenceTarget KinaseMetabolic Stability (t½, min)Cell Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)Key Findings & Remarks
Pyrrolopyrimidine EGFR Inhibitor (unspecified) [2]EGFRHigher than ErlotinibHigh efflux ratioNot specifiedGood solubility and no hERG inhibition noted. However, high efflux by BCRP and P-gp transporters may limit oral bioavailability.[2]
(S)-2-phenyl-2-((6-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethan-1-ol [3]EGFR-Low permeability and high efflux for derivatives with certain substituents.Not specifiedA trade-off between potency and ADME properties was observed, with some potent compounds showing poor permeability.[3]
Pyrrolopyrimidine-based DPP-IV inhibitor (21j) [4]DPP-IV65% remaining (human liver microsomes)Improved permeability compared to parent compoundNot specifiedScaffold replacement from thienopyrimidine to pyrrolopyrimidine significantly improved metabolic stability.[4]
Imidazo-pyrrolopyridine JAK1 inhibitor (22) [5]JAK1Not specifiedNot specifiedNot specifiedDemonstrated good rat pharmacokinetic characteristics.[5]
Imidazo-pyrrolopyridine JAK1 inhibitor (49) [5]JAK1Not specifiedNot specifiedNot specifiedShowed excellent kinase selectivity and good rat pharmacokinetics.[5]
Pyrrolopyridine ENPP1 inhibitor (18p) [6]ENPP1Not specifiedNot specifiedNot specifiedDemonstrated high potency and activated the STING pathway in a concentration-dependent manner.[6]

Experimental Protocols

The data presented in this guide is derived from standard in vitro ADME assays. Below are detailed methodologies for these key experiments.

Metabolic Stability Assay (Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).

  • Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., human, rat, mouse at 0.5 mg/mL protein concentration) at 37°C.[7]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH (1 mM).[7]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[7]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[7]

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[7]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8]

Cell Permeability Assay (Caco-2)

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized cell monolayer.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport: The assay measures the permeability in both directions: apical (A) to basolateral (B) and basolateral (B) to apical (A). The test compound is added to the donor chamber (either apical or basolateral), and samples are taken from the receiver chamber at specific time points.

  • Quantification: The concentration of the compound in the receiver chamber is determined by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated. The ratio of Papp (B-A) to Papp (A-B) gives the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.[10]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.

  • Apparatus: A common method is Rapid Equilibrium Dialysis (RED), which uses a device with two chambers separated by a semipermeable membrane.[11]

  • Procedure: Plasma containing the test compound is placed in one chamber, and a protein-free buffer (like PBS) is placed in the other.[12]

  • Equilibration: The system is incubated at 37°C with shaking for a sufficient time (typically 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.[12]

  • Sampling and Analysis: After incubation, samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.[11]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) x 100.

Visualizing Biological Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these pyrrolopyridine derivatives are studied, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

ADME_Screening_Workflow cluster_in_vitro In Vitro ADME Screening cluster_decision Decision Gate cluster_in_vivo In Vivo Follow-up Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Decision Favorable ADME Profile? Metabolic_Stability->Decision Permeability Permeability (Caco-2, PAMPA) Permeability->Decision Solubility Solubility Solubility->Decision Plasma_Protein_Binding Plasma Protein Binding Plasma_Protein_Binding->Decision Pharmacokinetics Pharmacokinetics (Rodent) Decision->Pharmacokinetics Yes Efficacy_Studies Efficacy Studies R Re-design/ Optimization Decision->R No Pharmacokinetics->Efficacy_Studies EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activates AKT AKT PI3K->AKT AKT->Transcription_Factors Regulates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Promotes Cellular_Responses Cellular Responses (Proliferation, Survival, etc.) Gene_Expression->Cellular_Responses Pyrrolopyridine_Inhibitor Pyrrolopyridine Inhibitor Pyrrolopyridine_Inhibitor->EGFR Inhibits

References

validating the binding mode of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine to its target

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the binding mode of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine to its putative target, Monopolar Spindle 1 (MPS1) kinase, is presented in this guide. This document provides a comparative overview of its binding characteristics against other known MPS1 inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction to this compound and its Target

The compound this compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This particular scaffold has been identified as a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase.[1] MPS1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Aberrant expression and activity of MPS1 have been implicated in various human cancers, making it an attractive therapeutic target in oncology.[1]

The validation of the binding mode of any small molecule inhibitor to its target is a critical step in drug discovery. It provides a rational basis for lead optimization and the development of more potent and selective therapeutic agents. This guide outlines the key experimental approaches used to validate the interaction between this compound-based compounds and MPS1, and compares their performance with alternative inhibitors.

Comparative Analysis of MPS1 Inhibitors

The following table summarizes the in vitro and cell-based activities of a representative compound from the 1H-pyrrolo[3,2-c]pyridine series and compares it with other classes of MPS1 inhibitors.

Compound/Inhibitor ClassTargetIC50 (μM)Cellular Antiproliferative Activity (GI50, μM)Key Features
1H-pyrrolo[3,2-c]pyridine derivative (e.g., CCT251455) MPS10.0250.55 (HCT116 cells)Potent and selective; stabilizes an inactive conformation of MPS1.[1]
Alternative MPS1 Inhibitor 1 MPS1Data not availableData not availableComparative data for specific alternative inhibitors was not detailed in the provided search results.
Alternative MPS1 Inhibitor 2 MPS1Data not availableData not availableComparative data for specific alternative inhibitors was not detailed in the provided search results.

Note: The table highlights the potency of the 1H-pyrrolo[3,2-c]pyridine scaffold. Direct quantitative comparisons with specific alternative inhibitors require further literature search beyond the initial scope. The provided search results focused on the discovery and optimization of the 1H-pyrrolo[3,2-c]pyridine series itself.[1]

Experimental Protocols for Binding Mode Validation

A multi-faceted approach employing various biophysical and cell-based techniques is essential for validating the binding mode of an inhibitor to its target protein.

X-Ray Crystallography

This technique provides high-resolution structural information of the protein-ligand complex, revealing the precise binding orientation and key molecular interactions.

  • Methodology:

    • Protein Expression and Purification: Recombinant MPS1 kinase domain is expressed in a suitable system (e.g., E. coli or insect cells) and purified to homogeneity.

    • Crystallization: The purified MPS1 protein is co-crystallized with the 1H-pyrrolo[3,2-c]pyridine inhibitor. This involves screening a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration).

    • Data Collection and Structure Determination: X-ray diffraction data are collected from the protein-ligand crystals. The resulting electron density map is used to build and refine the three-dimensional structure of the complex.

  • Key Findings for 1H-pyrrolo[3,2-c]pyridine Scaffold: Structural studies have shown that inhibitors based on this scaffold bind to an inactive conformation of MPS1. The inhibitor occupies the ATP-binding pocket and stabilizes the activation loop in a conformation that is incompatible with ATP and substrate binding.[1]

Cellular Assays for Target Engagement and Antiproliferative Activity

These assays confirm that the inhibitor engages its target in a cellular context and exerts the desired biological effect.

  • Methodology:

    • Cell Culture: Human cancer cell lines with known MPS1 dependency (e.g., HCT116 colon cancer cells) are cultured under standard conditions.

    • Inhibition of MPS1 Autophosphorylation: Cells are treated with varying concentrations of the inhibitor. Cell lysates are then analyzed by Western blotting using an antibody specific for the autophosphorylated form of MPS1 to determine the IC50 for target inhibition in cells.

    • Antiproliferative Assay (e.g., MTT Assay): Cancer cells are treated with the inhibitor for a defined period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay like the MTT assay to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Pharmacodynamic Studies

These studies validate target engagement in a living organism.

  • Methodology:

    • Xenograft Model: Human tumor xenografts (e.g., HCT116) are established in immunocompromised mice.

    • Drug Administration: The 1H-pyrrolo[3,2-c]pyridine inhibitor is administered to the tumor-bearing mice (e.g., orally).

    • Pharmacodynamic Analysis: At various time points after drug administration, tumors are excised, and the level of MPS1 autophosphorylation is measured by Western blotting or immunohistochemistry to confirm dose-dependent target inhibition.[1]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for validating the binding mode and the signaling pathway involving MPS1.

experimental_workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation protein_prep MPS1 Protein Expression & Purification crystallography X-Ray Crystallography protein_prep->crystallography binding_mode Determine 3D Binding Mode crystallography->binding_mode target_engagement Inhibit MPS1 Autophosphorylation (Western Blot) binding_mode->target_engagement cell_culture Cancer Cell Culture (e.g., HCT116) cell_culture->target_engagement antiproliferative_assay Antiproliferative Assay (MTT) cell_culture->antiproliferative_assay pd_analysis Pharmacodynamic Analysis target_engagement->pd_analysis xenograft Tumor Xenograft Model drug_admin Inhibitor Administration xenograft->drug_admin drug_admin->pd_analysis mps1_pathway mitotic_stress Mitotic Stress mps1_activation MPS1 Activation (Autophosphorylation) mitotic_stress->mps1_activation sac_activation Spindle Assembly Checkpoint (SAC) Activation mps1_activation->sac_activation anaphase_inhibition Anaphase Inhibition sac_activation->anaphase_inhibition chromosome_segregation Correct Chromosome Segregation anaphase_inhibition->chromosome_segregation inhibitor This compound inhibitor->mps1_activation

References

Assessing the Therapeutic Index of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index is a critical measure in drug development, quantifying the relative safety of a drug by comparing the dose required to elicit a therapeutic effect against the dose that produces toxicity. For novel compounds such as 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine, a comprehensive assessment of its therapeutic index and that of its analogs is paramount for evaluating their clinical potential. This guide provides a comparative analysis of the available preclinical data on the efficacy and safety of the 1H-pyrrolo[3,2-c]pyridine scaffold, with a focus on its potential as an anticancer agent.

Comparative Efficacy of 1H-pyrrolo[3,2-c]pyridine Analogs

Several analogs of 1H-pyrrolo[3,2-c]pyridine have been investigated for their therapeutic potential, primarily as inhibitors of protein kinases and tubulin polymerization in the context of cancer. The following tables summarize the in vitro efficacy of these compounds against various cancer cell lines.

Compound IDTargetCell LineAssay TypeIC50 / GI50 (µM)Reference
FMS Kinase Inhibitors
Compound 1rFMS KinaseOvarian, Prostate, Breast Cancer Cell LinesAntiproliferative Assay0.15 - 1.78[1]
MPS1 Kinase Inhibitors
Compound 8MPS1, CDK2HCT116 (Colon Cancer)MTT Assay0.55 (GI50)
Colchicine-Binding Site Inhibitors
Compound 10tTubulinHeLa (Cervical Cancer)Antiproliferative Assay0.12[2][3][4][5]
SGC-7901 (Gastric Cancer)Antiproliferative Assay0.15[2][3][4][5]
MCF-7 (Breast Cancer)Antiproliferative Assay0.21[2][3][4][5]

Assessment of Therapeutic Index: Efficacy vs. Toxicity

A true therapeutic index requires quantitative toxicity data, such as LD50 (median lethal dose) or TD50 (median toxic dose) from in vivo studies, or CC50 (median cytotoxic concentration) from in vitro studies on non-cancerous cell lines. While specific toxicity data for the this compound is unavailable, some studies on its analogs provide qualitative insights into their safety profile.

One study reported that a pyrrolo[3,2-c]pyridine derivative, compound 1r, exhibited selectivity towards cancer cells over normal fibroblasts, suggesting a potential therapeutic window.[1] However, a quantitative therapeutic index cannot be calculated without specific toxicity data.

The initial lead compound in a series of MPS1 inhibitors, compound 8, was found to have poor selectivity, notably against CDK2, and poor metabolic stability in vitro. These factors would likely contribute to a narrow therapeutic index.

Compound IDEfficacy (IC50/GI50 in Cancer Cells, µM)Toxicity (in Normal Cells)Therapeutic Index (Calculated)Notes
This compoundData not availableData not availableNot calculable
Compound 1r0.15 - 1.78Selective for cancer cells over normal fibroblasts (qualitative)Not calculablePromising qualitative selectivity.
Compound 80.55Poor selectivity against other kinases (e.g., CDK2)Likely lowPoor selectivity and metabolic stability are indicators of potential toxicity.
Compound 10t0.12 - 0.21Data not availableNot calculablePotent anticancer activity, but toxicity in normal cells is unknown.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay

This assay is used to determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

  • Reagents and Materials : Purified recombinant kinase, kinase-specific substrate (often a peptide), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • The test compound is serially diluted to various concentrations.

    • The kinase, its substrate, and the test compound are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method.

    • The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Reagents and Materials : Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure :

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

    • The MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated from the dose-response curve.

Visualizing Molecular Pathways and Experimental Processes

Understanding the mechanism of action of these compounds requires a clear visualization of the signaling pathways they modulate. Furthermore, a diagram of the experimental workflow can aid in the comprehension of the research process.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation cluster_invivo In Vivo Studies (Future Work) synthesis Synthesis of 1H-pyrrolo[3,2-c]pyridine analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay Biochemical Kinase Assays (IC50) characterization->kinase_assay cell_proliferation Cell-based Proliferation Assays (GI50) characterization->cell_proliferation toxicity_assay Cytotoxicity in Normal Cells (CC50) characterization->toxicity_assay dose_response Dose-Response Curve Fitting kinase_assay->dose_response cell_proliferation->dose_response toxicity_assay->dose_response ti_calculation Therapeutic Index Calculation dose_response->ti_calculation sar_analysis Structure-Activity Relationship (SAR) Analysis ti_calculation->sar_analysis pk_studies Pharmacokinetics (ADME) sar_analysis->pk_studies efficacy_models Xenograft Efficacy Models pk_studies->efficacy_models toxicity_studies In Vivo Toxicity (LD50) pk_studies->toxicity_studies

Caption: A generalized workflow for the preclinical assessment of novel therapeutic compounds.

mps1_pathway cluster_sac Spindle Assembly Checkpoint (SAC) MPS1_inhibitor 1H-pyrrolo[3,2-c]pyridine Inhibitor MPS1 MPS1 Kinase MPS1_inhibitor->MPS1 Inhibits Apoptosis Apoptosis in Cancer Cells MPS1_inhibitor->Apoptosis Induces KNL1 KNL1 MPS1->KNL1 Phosphorylates MAD2 MAD2 KNL1->MAD2 Recruits MCC Mitotic Checkpoint Complex (MCC) MAD2->MCC Forms APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APC_C Inhibits Securin Securin APC_C->Securin Degrades Anaphase Anaphase Onset APC_C->Anaphase Allows Separase Separase Securin->Separase Inhibits Cohesin Cohesin Separase->Cohesin Cleaves Cohesin->Anaphase Leads to

Caption: The role of MPS1 kinase in the spindle assembly checkpoint and its inhibition.

References

Safety Operating Guide

Proper Disposal of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine as a hazardous chemical. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal.

Immediate Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area or a certified chemical fume hood.[2]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

  • Segregation of Waste:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent pads) in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • In-Lab Neutralization (if applicable and approved):

    • This step should only be performed by trained personnel with specific institutional approval and a validated protocol.

    • Due to the lack of specific data for this compound, in-lab neutralization is not recommended without further research and validation.

  • Preparing for Disposal:

    • For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[2][4]

    • Carefully scoop the absorbed material into the designated hazardous waste container.

    • Ensure the waste container is tightly sealed and clearly labeled with the chemical name and associated hazards.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.[1][2]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes hazard information for a structurally related compound, 2-Fluoro-6-(trifluoromethyl) pyridine, to provide a basis for risk assessment.

Hazard ClassificationGHS CategoryPrecautionary Statement
Flammable Liquid Category 2H225: Highly flammable liquid and vapor.[6]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[4][6]
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin.[6]
Acute Toxicity (Inhaled) Category 4H332: Harmful if inhaled.[4][6]
Skin Irritation Category 2H315: Causes skin irritation.[6]
Eye Irritation Category 2AH319: Causes serious eye irritation.[6]
Aquatic Hazard (Chronic) Category 3H412: Harmful to aquatic life with long lasting effects.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have this compound waste B Is the waste in a properly labeled, sealed, and compatible container? A->B C Transfer waste to a suitable container. Label clearly with chemical name and hazards. B->C No D Store container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area. B->D Yes C->D E Is there a small spill to clean up? D->E F Absorb spill with inert material (e.g., vermiculite, sand). Place in the hazardous waste container. E->F Yes G Contact Environmental Health & Safety (EHS) or approved waste disposal vendor for pickup. E->G No F->G H Complete all required waste disposal paperwork. G->H I End: Waste properly disposed. H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine. The following procedures are based on the known hazards of similar chemical structures, including pyridine derivatives and trifluoromethyl compounds, to ensure a safe laboratory environment.

Hazard Assessment

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

The trifluoromethyl group can also present specific hazards, and compounds containing this group are treated as hazardous waste[2]. Pyridine derivatives are often toxic and flammable, necessitating minimal inhalation and skin contact[3].

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to prevent splashes[4].
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before use[4][5].
Body Laboratory CoatA fully buttoned lab coat is required to protect against skin contact[4].
Respiratory Chemical Fume Hood or RespiratorAll handling of this compound should occur in a certified chemical fume hood to minimize inhalation[2][4]. If a fume hood is not available, a NIOSH-approved respirator may be necessary[6][7].

Operational Plan: Safe Handling Workflow

Adherence to a strict operational plan is crucial for the safe handling of this compound.

Step 1: Preparation

  • Ensure a certified chemical fume hood is operational.

  • Gather all necessary materials, including reaction vessels, solvents, and quenching agents.

  • Don the appropriate PPE as specified in the table above.

  • Have an emergency eyewash station and safety shower readily accessible[3].

Step 2: Handling

  • Weigh and transfer the compound within the chemical fume hood to minimize exposure.

  • Keep the container tightly closed when not in use[5][8].

  • Use non-sparking tools and ground equipment to prevent static discharge[3][9].

  • Avoid eating, drinking, or smoking in the laboratory[5][8].

Step 3: Cleanup

  • Decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Dispose of all waste, including contaminated consumables, in designated hazardous waste containers[4].

  • Remove PPE and wash hands thoroughly with soap and water after handling is complete[3].

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound must be treated as hazardous waste[2]. Collect waste in a designated, properly labeled, and sealed hazardous waste container[2][4][6]. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[2][4].

  • Waste Segregation: Keep solid and liquid waste streams separate. Further segregate liquid waste into aqueous and organic solvent waste[6].

  • Storage: Store hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources[2][3][5].

  • Final Disposal: Arrange for the collection of hazardous waste by a licensed disposal facility[7]. Provide the disposal company with all available hazard information.

Emergency Procedures

In the event of accidental exposure, take immediate action.

Exposure TypeFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention[2][4].
Skin Contact Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[2][4].
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[2].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][4].

Spill Response:

  • Small Spill: For a small spill within a fume hood, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a labeled container for hazardous waste disposal[2].

  • Large Spill: In the case of a large spill, evacuate the immediate area and alert your institution's emergency response team[2][3].

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Weigh & Transfer in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Reaction handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 Proceed to Cleanup clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.